molecular formula C11H21NO3 B043165 N-Boc-4-piperidinemethanol CAS No. 123855-51-6

N-Boc-4-piperidinemethanol

カタログ番号: B043165
CAS番号: 123855-51-6
分子量: 215.29 g/mol
InChIキー: CTEDVGRUGMPBHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-4-piperidinemethanol is a high-value, Boc-protected heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a prevalent pharmacophore in drug discovery, which is protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group. The presence of the Boc group ensures stability during synthetic transformations and allows for facile deprotection under mild acidic conditions to generate the secondary amine, a key intermediate for further functionalization. The primary hydroxyl group on the 4-position provides a versatile handle for a wide range of chemical modifications, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and nucleophilic substitution, enabling the rapid assembly of diverse chemical libraries.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDVGRUGMPBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377291
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-51-6
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-Boc-4-Piperidinemethanol

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely employed in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperidine (B6355638) core with a Boc-protected amine and a primary alcohol, makes it an invaluable building block for the synthesis of a diverse range of complex molecules, particularly piperidine derivatives with therapeutic potential.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental details and logical workflows.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][4] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity in various chemical transformations.[1][5]

Identifiers and General Properties
PropertyValue
Chemical Name This compound[3]
IUPAC Name tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate[3][6]
CAS Number 123855-51-6[1][2][5][7]
Molecular Formula C₁₁H₂₁NO₃[1][2][3][7]
Molecular Weight 215.29 g/mol [1][2][3][7]
Synonyms 1-Boc-4-(hydroxymethyl)piperidine, N-tert-Butyloxycarbonyl-4-piperidinemethanol, tert-Butyl 4-(hydroxymethyl)-1-piperidinecarboxylate[1][8]
Physical and Spectroscopic Data
PropertyValue
Appearance White to off-white or light brown crystalline solid/powder[1][3][5][7]
Melting Point 60-70 °C[3] or 78-82 °C[5][7]
Boiling Point 308.0 ± 15.0 °C (Predicted)[7][]
Density 1.059 ± 0.06 g/cm³ (Predicted)[7][]
Solubility Soluble in Methanol[7]
¹H NMR (300 MHz, CDCl₃) δ 1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H)[2]
Storage Conditions Room Temperature, or 0-8°C; Keep in a dark, dry, and well-ventilated place[1][7]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the secondary amine of 4-piperidinemethanol (B45690) or the reduction of a corresponding carboxylic acid.

General Synthesis Workflow

The most common synthetic route involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction selectively protects the nitrogen atom of the piperidine ring.

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 4-Piperidinemethanol Process Boc Protection Reaction SM1->Process SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Process Solvent Solvent (e.g., Dichloromethane) Solvent->Process Base Base (optional) (e.g., Triethylamine) Base->Process Purification Workup & Purification (Quenching, Extraction, Chromatography) Process->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Protection of 4-Hydroxymethylpiperidine [2] This method involves the direct protection of the amine group.

  • Dissolve 4-hydroxymethylpiperidine in dichloromethane (B109758) in a reaction flask and cool in an ice bath.

  • Add triethylamine (B128534) to the solution.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the flask while maintaining the cold temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • The resulting product can be purified by standard techniques such as recrystallization or column chromatography to yield this compound as a white powder.[2]

Method 2: Reduction of N-Boc-isonipecotic acid [2] This method starts from the corresponding carboxylic acid.

  • Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid in tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran (B86392) complex (1M solution) over a period of 30 minutes.

  • Stir the reaction mixture overnight at 0 °C, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of potassium carbonate (K₂CO₃).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a 1:1 hexane:ethyl acetate eluent) to obtain the final product as white crystals.[2]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders such as epilepsy and convulsions.[1][2] Its bifunctional nature (a protected amine and a reactive hydroxyl group) allows for sequential and site-selective modifications.

Role as a Versatile Building Block

The primary alcohol of this compound can be easily converted into other functional groups (e.g., aldehydes, mesylates, halides), while the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization. This versatility makes it a key component in constructing more complex molecular architectures.

G cluster_hydroxyl Hydroxyl Group Modification cluster_boc Boc Group Deprotection Start This compound Oxidation Oxidation Start->Oxidation Mesylation Mesylation / Tosylation Start->Mesylation Halogenation Halogenation Start->Halogenation Deprotection Acidic Deprotection Start->Deprotection Aldehyde N-Boc-4-piperidine- carboxaldehyde Oxidation->Aldehyde Mesylate [1-(tert-butoxycarbonyl)piperidin- 4-yl]methyl methanesulfonate Mesylation->Mesylate Halide N-Boc-4-(halomethyl)piperidine Halogenation->Halide Piperidine 4-Piperidinemethanol Deprotection->Piperidine

Caption: Synthetic pathways originating from this compound.

Specific Applications
  • Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of piperidine derivatives for drugs targeting neurological diseases.[2] It is also used in the synthesis of the anticancer drug Vandetanib.[]

  • Medicinal Chemistry : Its structure is incorporated into lead compounds to modify pharmacological properties and is used in the preparation of prodrugs to improve bioavailability.[1]

  • Bio-organic Chemistry : It has been investigated as a curcumin (B1669340) analogue that binds to the epidermal growth factor receptor (EGFR), potentially inhibiting tumor growth and inducing apoptosis in cancer cells.[5][7][10]

  • Material Science : The compound is also employed in creating advanced materials like polymers and coatings that require specific functional groups for enhanced performance.[1]

Safety and Handling

While detailed toxicological properties have not been fully investigated, standard laboratory safety precautions should be observed.[11] It may cause skin and serious eye irritation, as well as respiratory irritation.[8]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Handling : Use only in well-ventilated areas. Avoid breathing dust. Wash hands thoroughly after handling.[11][12]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][13]

  • Incompatibilities : Avoid contact with strong acids, bases, and reducing agents.[11]

References

A Technical Guide to N-Boc-4-piperidinemethanol (CAS: 123855-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidinemethanol, with CAS number 123855-51-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, this compound incorporates a piperidine (B6355638) core structure, a primary alcohol functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] The Boc group enhances the compound's stability and modulates its reactivity, making it a versatile intermediate for introducing the 4-(hydroxymethyl)piperidine moiety into more complex molecules.[1]

Its structural features make it an ideal starting material for the synthesis of a wide array of piperidine derivatives, which are crucial scaffolds in the development of new therapeutic agents, particularly in neuroscience.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and significant applications in drug discovery.

Physicochemical Properties

The key properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 123855-51-6[1][3][4][5][6]
IUPAC Name tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate[2][7]
Synonyms 1-Boc-4-(hydroxymethyl)piperidine, N-tert-Butyloxycarbonyl-4-piperidinemethanol[8]
Molecular Formula C₁₁H₂₁NO₃[1][3][5][6]
Molecular Weight 215.29 g/mol [1][3][5][6]
Appearance White to off-white or light brown crystalline solid/powder[1][2][4]
Melting Point 78-82 °C (lit.)[4]
Boiling Point 308.0 °C[5]
Purity ≥97%[6]
SMILES CC(C)(C)OC(=O)N1CCC(CO)CC1[7]
InChI Key CTEDVGRUGMPBHE-UHFFFAOYSA-N[7]
Storage Conditions Store at 0-8°C[1]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two most common methods are the Boc-protection of 4-piperidinemethanol (B45690) and the reduction of N-Boc-piperidine-4-carboxylic acid.

Protocol 1: Boc Protection of 4-Piperidinemethanol

This is a straightforward and widely used method involving the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[4]

Reaction Scheme: 4-Piperidinemethanol + Di-tert-butyl dicarbonate → this compound

Detailed Methodology: [3]

  • Dissolve 4-hydroxymethylpiperidine in dichloromethane (B109758) in a reaction flask.

  • Add triethylamine (B128534) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the flask while maintaining the cool temperature.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it in vacuo.

  • The resulting crude product can be purified by flash column chromatography or recrystallization to yield this compound as a white powder.

G cluster_workflow Synthesis Workflow: Boc Protection reagents 4-Piperidinemethanol + Di-tert-butyl dicarbonate + Triethylamine solvent Dichloromethane reagents->solvent Dissolve in reaction Stir Overnight at Room Temp. solvent->reaction React workup Aqueous Workup (Quench, Wash) reaction->workup Proceed to purification Purification (Chromatography) workup->purification product This compound purification->product G cluster_workflow_2 Synthesis Workflow: Carboxylic Acid Reduction start_material N-Boc-piperidine- 4-carboxylic acid reaction Stir 0°C to RT in THF start_material->reaction reagent Borane-THF Complex reagent->reaction extraction Quench & Liquid-Liquid Extraction reaction->extraction Proceed to purification Column Chromatography extraction->purification final_product This compound purification->final_product G cluster_drug_discovery Role in Drug Discovery start This compound oxidation Oxidation to Aldehyde start->oxidation Step 1a activation Activation of -OH Group (e.g., Mesylation) start->activation Step 1b coupling Coupling Reactions (e.g., Etherification) start->coupling Step 1c deprotection Boc Deprotection (Acidic Conditions) oxidation->deprotection Step 2 activation->deprotection Step 2 coupling->deprotection Step 2 final_compounds Diverse Piperidine Derivatives deprotection->final_compounds Step 3 therapeutics Therapeutic Agents (CNS, CV, Oncology) final_compounds->therapeutics Lead Optimization

References

A Comprehensive Technical Guide to N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-4-piperidinemethanol, a key building block in synthetic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a significant synthetic application with a detailed experimental protocol, and visualizes the synthetic pathway for enhanced clarity.

Core Physicochemical Data

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a valuable intermediate in the synthesis of complex piperidine (B6355638) derivatives.[1][2] Its Boc-protecting group enhances stability and allows for controlled reactivity in multi-step syntheses.[1][2] The fundamental properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₃[1][3][4][5]
Molecular Weight 215.29 g/mol [1][2][3][4][5]
CAS Number 123855-51-6[1][3][4]
Appearance Off-white to yellowish solid powder[1]
Purity ≥ 97%[3][4]

Synthetic Application: A Key Intermediate in Vandetanib Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the multi-step synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. The overall synthetic workflow, starting from piperidin-4-ylmethanol, is outlined below.

Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This protocol details the three main steps starting from piperidin-4-ylmethanol, which include the protection of the piperidine nitrogen, sulfonation of the hydroxyl group, and finally, substitution with the phenoxy moiety.

Step 1: Synthesis of this compound (Acylation)

  • Dissolve piperidin-4-ylmethanol in an appropriate solvent.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution in the presence of a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield this compound.

Step 2: Sulfonation

  • Dissolve the this compound obtained from the previous step in a suitable solvent such as pyridine (B92270) and cool the solution to 0°C.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., 5°C) for several hours.

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

Step 3: Substitution

  • In a reaction vessel, combine the product from the sulfonation step with the appropriate phenoxy compound.

  • Add potassium carbonate to the mixture.

  • Heat the reaction system to a high temperature (e.g., 153°C) and stir for a designated period to facilitate the substitution reaction.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from piperidin-4-ylmethanol to the Vandetanib intermediate, highlighting the role of this compound.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonation cluster_2 Step 3: Substitution A Piperidin-4-ylmethanol B This compound A->B Boc₂O, Base C Sulfonated Intermediate B->C p-TsCl, Pyridine E Vandetanib Intermediate C->E K₂CO₃, Heat D Phenoxy Compound D->E K₂CO₃, Heat

Caption: Synthetic pathway to a Vandetanib intermediate.

References

N-Boc-4-piperidinemethanol structure and synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-4-piperidinemethanol: Structure, Synthesis, and Applications

Introduction

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug development.[1] Its structure incorporates a piperidine (B6355638) ring, a common scaffold in many pharmaceuticals, with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.[1] This protecting group enhances the compound's stability and modulates its reactivity, making it a valuable building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a piperidine core functionalized with a hydroxymethyl group at the 4-position and a Boc protecting group on the piperidine nitrogen.[2]

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[2][3][4]
Synonyms N-tert-Butyloxycarbonyl-4-piperidinemethanol, 1-N-Boc-4-hydroxymethyl-piperidine[1][3][5]
CAS Number 123855-51-6[1][3][5][6]
Molecular Formula C11H21NO3[1][2][3][5][6]
Molecular Weight 215.29 g/mol [1][2][3][5][6]
Appearance White to off-white or yellowish solid/crystalline powder[1][2]
Melting Point 60-82 °C[2][7]
Purity ≥ 97-99% (GC)[1][4]
SMILES String CC(C)(C)OC(=O)N1CCC(CO)CC1[4]
InChI Key CTEDVGRUGMPBHE-UHFFFAOYSA-N[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials, desired scale, and required purity.

Synthesis Route 1: Boc Protection of 4-Piperidinemethanol (B45690)

This is a direct approach involving the protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Synthesis_Route_1 4-Piperidinemethanol 4-Piperidinemethanol Reaction_Step_1 Boc Protection 4-Piperidinemethanol->Reaction_Step_1 Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate->Reaction_Step_1 Triethylamine (B128534) Triethylamine Triethylamine->Reaction_Step_1 Base Dichloromethane (B109758) Dichloromethane Dichloromethane->Reaction_Step_1 Solvent This compound This compound Reaction_Step_1->this compound

Caption: Boc protection of 4-piperidinemethanol.

Experimental Protocol:

  • In a reaction flask, dissolve 4-hydroxymethylpiperidine in dichloromethane and cool the mixture in an ice bath.[6]

  • Add triethylamine to the solution.[6]

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture while maintaining the ice bath temperature.[6]

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Quench the reaction by adding water.[6]

  • Wash the organic layer with saturated sodium bicarbonate solution.[6]

  • Purify the product to obtain this compound as a white powder.[6]

Synthesis Route 2: Reduction of N-Boc-piperidine-4-carboxylic acid

This method involves the reduction of the corresponding carboxylic acid to the primary alcohol.

Synthesis_Route_2 N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic_acid Reaction_Step_2 Reduction N-Boc-piperidine-4-carboxylic_acid->Reaction_Step_2 Borane-tetrahydrofuran_complex Borane-tetrahydrofuran_complex Borane-tetrahydrofuran_complex->Reaction_Step_2 Tetrahydrofuran Tetrahydrofuran Tetrahydrofuran->Reaction_Step_2 Solvent Workup Workup & Purification Reaction_Step_2->Workup This compound This compound Workup->this compound Logical_Workflow cluster_synthesis Synthesis cluster_development Drug Development cluster_applications Applications Starting_Materials 4-Piperidinemethanol or N-Boc-piperidine-4-carboxylic acid Synthesis_Process Chemical Synthesis (e.g., Boc Protection, Reduction) Starting_Materials->Synthesis_Process Intermediate This compound Synthesis_Process->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Piperidine_Derivatives Piperidine Derivatives Further_Synthesis->Piperidine_Derivatives Therapeutic_Agents Therapeutic Agents Piperidine_Derivatives->Therapeutic_Agents Neurological_Disorders Neurological Disorders Therapeutic_Agents->Neurological_Disorders Cardiovascular_Agents Cardiovascular Agents Therapeutic_Agents->Cardiovascular_Agents Oncology Oncology Therapeutic_Agents->Oncology

References

Navigating the Solubility Landscape of N-Boc-4-piperidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of a wide array of therapeutic agents. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative data for this compound is not extensively published, this document presents a representative solubility profile based on its structural characteristics and qualitative observations from the literature. Furthermore, it details a standardized experimental protocol for precise solubility determination and offers visual representations of the experimental workflow and the interplay of factors governing its solubility.

Introduction to this compound

This compound, with the IUPAC name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of 4-piperidinemethanol (B45690) where the piperidine (B6355638) nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in organic synthesis. The presence of a hydroxyl group and the Boc-protected amine imparts a unique solubility profile that is of significant interest to chemists and pharmaceutical scientists. Understanding its solubility is paramount for optimizing reaction yields, developing effective purification strategies such as recrystallization, and for its potential formulation into drug delivery systems.

Solubility Profile of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. This compound possesses both a polar hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a bulky, nonpolar Boc group. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.

Based on qualitative statements found in chemical literature, such as being "soluble in methanol" and having "moderate solubility in polar solvents," and inferences from its use in synthesis and purification, a representative solubility profile has been compiled.[1][2] The following table summarizes the anticipated quantitative solubility of this compound in a range of common organic solvents at ambient temperature.

Disclaimer: The following data is a representative, hypothetical dataset generated based on the known physicochemical properties of this compound and qualitative solubility information. It is intended to serve as a practical guide and should be confirmed by experimental determination for any specific application.

Table 1: Representative Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventPredicted Solubility ( g/100 mL)
Polar Protic Methanol> 50
Ethanol> 40
Isopropanol~ 30
Polar Aprotic Acetone~ 25
Acetonitrile~ 15
Dimethylformamide (DMF)> 50
Dimethyl Sulfoxide (DMSO)> 50
Ester Ethyl Acetate (B1210297)~ 20
Chlorinated Dichloromethane> 40
Chloroform> 35
Aromatic Toluene~ 5
Nonpolar Hexane (B92381)< 0.1
Petroleum Ether< 0.1

Factors Influencing Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows this compound to engage in hydrogen bonding with protic solvents like alcohols (methanol, ethanol), significantly contributing to its high solubility in these solvents. The oxygen atoms of the Boc group can also act as hydrogen bond acceptors.

  • Polarity: The molecule exhibits moderate overall polarity. Polar aprotic solvents like DMF and DMSO are excellent solvents due to their ability to engage in strong dipole-dipole interactions. Dichloromethane and chloroform, being polar, also effectively solvate the molecule.

  • Nonpolar Interactions: The tert-butyl group of the Boc protecting group is nonpolar and contributes to van der Waals interactions. This allows for some solubility in less polar solvents like ethyl acetate and toluene. However, in highly nonpolar solvents such as hexane and petroleum ether, the polar hydroxyl group significantly limits solubility.

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following is a detailed methodology based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Weigh the vial containing the dry residue. The mass of the dissolved solid can then be determined.

    • Alternatively, the filtered solution can be accurately diluted with a suitable solvent and the concentration determined by a pre-validated analytical method such as HPLC or GC.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume or mass of the solvent used.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Quantification & Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Allow solid to sediment (≥4h) equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm filter sep2->sep3 quant Determine concentration (e.g., gravimetric, HPLC) sep3->quant calc Calculate solubility quant->calc

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, a critical consideration for its application in research and development. While quantitative data remains to be extensively published, the provided representative data and the discussion of influencing factors offer a solid foundation for scientists and professionals. The detailed experimental protocol enables researchers to determine precise solubility data tailored to their specific needs. The visualizations further clarify the experimental process and the fundamental principles governing the solubility of this important synthetic intermediate. A thorough understanding of these principles is essential for the successful and efficient use of this compound in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-piperidinemethanol (CAS RN: 123855-51-6). The information presented herein is crucial for maintaining the integrity and purity of this versatile building block in research and development settings. While specific quantitative stability studies on this compound are not extensively available in public literature, this guide synthesizes information from supplier recommendations and the well-documented chemistry of the tert-butyloxycarbonyl (Boc) protecting group to provide best-practice guidelines.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a white to off-white or light brown solid.[1] It is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[2] Understanding its fundamental properties is the first step in ensuring its stability.

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to off-white/brown crystalline solid/powder[1][3]
Melting Point 74-82 °C[4]
Boiling Point ~308 °C (Predicted)[1][4]
Solubility Soluble in methanol[1]

Core Stability Considerations

The stability of this compound is primarily dictated by the lability of the N-Boc protecting group. This group is known to be sensitive to acidic conditions and high temperatures.

2.1. pH Sensitivity:

The N-Boc group is highly susceptible to cleavage under acidic conditions.[5] The acidic environment protonates the carbonyl oxygen of the carbamate, initiating the removal of the protecting group. Therefore, it is critical to avoid contact with acids during storage and handling. The compound is generally stable in neutral and basic conditions.

2.2. Thermal Stability:

While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the thermal decomposition of the N-Boc group. This thermolytic degradation typically requires elevated temperatures, often above 100°C, and proceeds through the formation of isobutylene, carbon dioxide, and the corresponding free amine.

2.3. Oxidative Stability:

This compound should be stored away from strong oxidizing agents. While the molecule does not contain exceptionally sensitive functionalities to common atmospheric oxygen, potent oxidizers can potentially react with the alcohol or piperidine (B6355638) ring.

2.4. Light and Moisture Sensitivity:

Some suppliers indicate that this compound may be light-sensitive. Therefore, it is recommended to store it in a dark place. While not reported as being excessively hygroscopic, as a good laboratory practice, it should be stored in a dry environment to prevent potential moisture-mediated degradation.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended. It is important to note that recommendations from different suppliers can vary slightly, suggesting that for routine use, the compound is relatively stable, but for long-term archival, more stringent conditions are advisable.

ParameterRecommendationRationale
Temperature Long-term: 2-8°C or frozen (-20°C to -80°C).[6] Short-term: Room temperature (10-25°C) is acceptable.[1][4]Lower temperatures minimize the risk of thermal degradation and slow down any potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaque container.Prevents exposure to light and moisture.
Location Store in a dry, dark, and well-ventilated place.Protects from environmental factors that can accelerate degradation.

Supplier Storage Recommendations Summary:

SupplierRecommended Storage Temperature
Supplier A0-8°C
Supplier BRoom Temperature, Keep in a dark place, Sealed in dry[1]
Supplier C10°C - 25°C[4]
Supplier D (for stock solutions)-20°C (1 month), -80°C (6 months)[6]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the N-Boc group.

4.1. Acid-Catalyzed Hydrolysis:

In the presence of acid, the Boc group is readily cleaved to yield 4-piperidinemethanol, isobutylene, and carbon dioxide. This is the most common mode of degradation and must be carefully avoided.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H⁺ (Acid) 4-Piperidinemethanol 4-Piperidinemethanol Protonated Intermediate->4-Piperidinemethanol Spontaneous Cleavage tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate Isobutylene Isobutylene tert-Butyl Cation->Isobutylene -H⁺ Carbamic Acid Intermediate->4-Piperidinemethanol -CO₂

Caption: Acid-Catalyzed Degradation Pathway.

4.2. Thermal Degradation:

At elevated temperatures, the Boc group can be removed without the need for an acid catalyst. This process also results in the formation of the free amine, isobutylene, and carbon dioxide.

This compound This compound Transition State Transition State This compound->Transition State Heat (Δ) 4-Piperidinemethanol 4-Piperidinemethanol Transition State->4-Piperidinemethanol Fragmentation Isobutylene Isobutylene Transition State->Isobutylene CO₂ CO₂ Transition State->CO₂

Caption: Thermal Degradation Pathway.

Handling and Experimental Protocols

To mitigate the risk of degradation during handling and use, the following protocols should be observed.

5.1. General Handling Workflow:

cluster_storage Storage cluster_handling Handling cluster_use In-Use Store_Container Store in tightly sealed, opaque container Equilibrate Equilibrate to room temperature Store_Container->Equilibrate Inert_Atmosphere Handle under inert atmosphere (optional but good practice) Equilibrate->Inert_Atmosphere Weigh Weigh desired amount quickly Reseal Reseal container tightly Weigh->Reseal Dissolve Dissolve in appropriate anhydrous, neutral or basic solvent Weigh->Dissolve Inert_Atmosphere->Weigh Reaction Proceed with reaction Dissolve->Reaction

Caption: Recommended Handling Workflow.

5.2. Protocol for Preparing a Stock Solution:

  • Container Preparation: Use a clean, dry vial with a screw cap, preferably with a PTFE liner.

  • Inert Atmosphere: If high stability is critical, flush the vial with a stream of dry nitrogen or argon.

  • Weighing: Weigh the required amount of this compound and transfer it to the vial.

  • Solvent Addition: Add the appropriate anhydrous, neutral solvent (e.g., dichloromethane, THF, or methanol) to achieve the desired concentration.

  • Dissolution: Mix gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for extended stability.[6] Allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

5.3. Experimental Considerations:

  • When designing synthetic routes, ensure that acidic reagents are not used in steps where the Boc group needs to remain intact.

  • If a reaction requires heating, be mindful of the potential for thermal deprotection, especially at temperatures exceeding 100°C.

  • For reactions involving this compound, it is advisable to work under anhydrous conditions to prevent acid-catalyzed hydrolysis by adventitious water.

Summary and Conclusions

This compound is a stable compound when stored and handled correctly. The primary routes of degradation are acid-catalyzed hydrolysis and, to a lesser extent, thermal decomposition of the N-Boc protecting group. By adhering to the storage and handling guidelines outlined in this document—namely, storing in a cool, dry, dark place, and avoiding contact with acids and high temperatures—researchers can ensure the integrity and purity of this valuable synthetic intermediate. The use of an inert atmosphere for long-term storage is recommended as a best practice. While specific kinetic stability data is not widely published, the well-understood chemistry of the Boc group provides a solid foundation for these stability and storage recommendations.

References

An In-depth Technical Guide to the Safety of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for N-Boc-4-piperidinemethanol (CAS No. 123855-51-6), a key intermediate in organic synthesis.

Synonyms: 1-N-Boc-4-hydroxymethyl-piperidine, 4-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2][3]

GHS Pictogram:

GHS Exclamation Mark Pictogram

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and to outline emergency procedures. These include:

  • Prevention: P261, P264, P271, P280[2][3]

  • Response: P302 + P352, P305 + P351 + P338[3]

The following diagram illustrates the logical flow of GHS classification for this substance.

GHS_Classification substance This compound hazard_class_skin Skin Corrosion/Irritation substance->hazard_class_skin hazard_class_eye Serious Eye Damage/Eye Irritation substance->hazard_class_eye hazard_class_stot Specific Target Organ Toxicity (Single Exposure) substance->hazard_class_stot category_skin Category 2 hazard_class_skin->category_skin category_eye Category 2A hazard_class_eye->category_eye category_stot Category 3 hazard_class_stot->category_stot pictogram Exclamation Mark (GHS07) category_skin->pictogram category_eye->pictogram category_stot->pictogram signal_word Warning pictogram->signal_word h_statements Hazard Statements (H315, H319, H335) signal_word->h_statements

Caption: GHS Hazard Classification Workflow for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[1][4]
Molecular Weight 215.29 g/mol [1][4][5]
Appearance Off-white to yellowish solid powder[1]
Melting Point 78-82 °C[6]
Purity ≥97% or ≥99% (GC)[1][4]
Storage Temperature 0-8°C[1]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid MeasureReference
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[2][3]
Skin Contact Wash with plenty of soap and water. Get medical advice/attention.[2][3]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3]
Ingestion Do NOT induce vomiting. Get medical attention.[3]

The following diagram illustrates the recommended first-aid workflow.

First_Aid_Workflow exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes no_vomit Do NOT Induce Vomiting ingestion->no_vomit medical_attention Seek Medical Attention fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention no_vomit->medical_attention

Caption: First-Aid Measures Workflow for this compound Exposure.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk.

Handling:

  • Use only outdoors or in a well-ventilated area.[2]

  • Avoid breathing dust, mist, or spray.[2]

  • Wash skin thoroughly after handling.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

Storage:

  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep containers tightly closed.[3]

  • Recommended storage temperature is between 0-8°C.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical goggles or safety glasses.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Wear suitable protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, sparks, and flame.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released.[2]

This guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential to consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical and to ensure that all appropriate safety precautions are in place. Always handle chemical reagents in a well-ventilated fume hood and wear the appropriate personal protective equipment.

References

A Comprehensive Technical Guide to N-Boc-4-piperidinemethanol and Its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and applications of N-Boc-4-piperidinemethanol, a key building block in modern medicinal chemistry.

This compound, a versatile piperidine (B6355638) derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a Boc-protected amine and a primary alcohol, make it an invaluable tool for researchers and scientists in the field of drug development. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and detailed experimental protocols for its synthesis and key reactions.

Chemical Identity and Synonyms

This compound is systematically known by several names, which are often used interchangeably in scientific literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

Synonym Reference
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[1][2][3][4]
1-Boc-4-piperidinemethanol[1][5][6]
N-tert-Butoxycarbonyl-4-piperidinemethanol[6][7][8]
1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)piperidine[2][6]
4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester[5][9]
1-N-Boc-4-hydroxymethyl-piperidine[1][9]
N-Boc-4-hydroxymethylpiperidine[4]
tert-Butyl 4-(hydroxymethyl)-1-piperidinecarboxylate[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

Property Value Reference
CAS Number 123855-51-6[1][5][7][9]
Molecular Formula C₁₁H₂₁NO₃[8][9][10]
Molecular Weight 215.29 g/mol [8][9][10]
Appearance White to off-white solid or crystalline powder[5][9]
Melting Point 60-70 °C[10]
Purity ≥97%[6][11]
Solubility Soluble in organic solvents such as dichloromethane (B109758) and methanol. Limited solubility in water.[5]
Storage Store at 0-8°C[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its common chemical transformations. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the secondary amine of 4-piperidinemethanol (B45690) with a tert-butoxycarbonyl (Boc) group.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinemethanol (1 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 1:1) as the eluent to yield this compound as a white solid.[9]

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a fundamental step to liberate the piperidine nitrogen for further functionalization. Acid-catalyzed deprotection is the most common method.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of 4-piperidinemethanol.

Procedure using HCl in Dioxane:

  • Suspend or dissolve the N-Boc-protected amine in a minimal amount of a suitable solvent.[8]

  • Add a 4M solution of HCl in 1,4-dioxane.[8]

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[8]

  • The product, 4-piperidinemethanol hydrochloride, will often precipitate.[8]

  • Collect the solid by filtration and wash with diethyl ether.[8]

Oxidation to N-Boc-4-piperidinecarboxaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a valuable intermediate for various C-C bond-forming reactions.

General Protocol using Copper(I)/TEMPO Catalysis:

This protocol describes a general method for the aerobic oxidation of primary alcohols and can be adapted for this compound.[12]

Materials:

  • This compound

  • Copper(I) source (e.g., CuBr)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

  • Bipyridine (bpy)

  • Acetonitrile (CH₃CN)

  • Ambient air or oxygen

  • Pentanes

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a reaction flask equipped with a stir bar.

  • To the flask, add the copper(I) source, TEMPO, and bipyridine.

  • Add a solution of this compound in acetonitrile.

  • Stir the reaction mixture vigorously under an atmosphere of air (or bubble air through the solution).

  • Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to 24 hours.[12]

  • Upon completion, transfer the reaction mixture to a separatory funnel containing water and pentanes.[12]

  • Extract the aldehyde into the organic layer. The aqueous layer will typically turn blue.[12]

  • Separate the layers and extract the aqueous layer with additional portions of pentanes.[12]

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.[12]

  • Filter and remove the solvent by rotary evaporation, preferably in an ice bath for volatile aldehydes, to obtain N-Boc-4-piperidinecarboxaldehyde.[12]

Logical Workflow and Applications

This compound is a cornerstone in synthetic and medicinal chemistry due to the orthogonal reactivity of its functional groups. The Boc-protected nitrogen allows for selective reactions at the hydroxyl group, while the subsequent deprotection enables further modifications at the nitrogen atom.

G cluster_0 Starting Material cluster_1 Core Intermediate cluster_2 Key Transformations cluster_3 Synthetic Intermediates cluster_4 Further Functionalization 4-Piperidinemethanol 4-Piperidinemethanol This compound This compound 4-Piperidinemethanol->this compound Boc Protection Oxidation Oxidation This compound->Oxidation Deprotection Deprotection This compound->Deprotection N-Boc-4-piperidinecarboxaldehyde N-Boc-4-piperidinecarboxaldehyde Oxidation->N-Boc-4-piperidinecarboxaldehyde 4-Piperidinemethanol (deprotected) 4-Piperidinemethanol (deprotected) Deprotection->4-Piperidinemethanol (deprotected) C-C Bond Formation (e.g., Wittig, Grignard) C-C Bond Formation (e.g., Wittig, Grignard) N-Boc-4-piperidinecarboxaldehyde->C-C Bond Formation (e.g., Wittig, Grignard) N-Alkylation / N-Arylation N-Alkylation / N-Arylation 4-Piperidinemethanol (deprotected)->N-Alkylation / N-Arylation

Synthetic utility of this compound.

This compound is extensively used in the synthesis of piperidine-containing bioactive molecules, which are prevalent in drugs targeting the central nervous system.[6] While some in vitro studies have suggested that this compound can inhibit tumor growth and may interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the direct mechanism and its significance in a therapeutic context require further investigation.[8] The EGFR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[13]

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Response Proliferation, Survival, Invasion, Angiogenesis RAS_RAF_MAPK->Response PI3K_AKT->Response JAK_STAT->Response

Simplified EGFR signaling pathway.

Conclusion

This compound is a fundamentally important building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined reactivity and the availability of robust protocols for its synthesis and modification make it an indispensable tool for medicinal chemists. The comprehensive data and detailed experimental procedures provided in this guide aim to support researchers in leveraging the full potential of this versatile compound in their drug discovery and development endeavors.

References

The Versatility of N-Boc-4-Piperidinemethanol: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinemethanol, a bifunctional molecule featuring a Boc-protected piperidine (B6355638) ring and a primary hydroxyl group, has emerged as a crucial building block in modern organic synthesis. Its inherent structural motifs are prevalent in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, key reactions, and strategic applications of this compound, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical Properties and Handling

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a versatile intermediate in a variety of chemical transformations.[2]

PropertyValueReferences
CAS Number123855-51-6
Molecular FormulaC₁₁H₂₁NO₃[1]
Molecular Weight215.29 g/mol [1]
Melting Point60-70 °C[1]
AppearanceWhite to off-white crystalline solid[1]

Synthesis of this compound

This key building block can be synthesized through two primary routes, either by protection of 4-piperidinemethanol (B45690) or by reduction of a protected piperidine-4-carboxylic acid.

Experimental Protocol 1: Boc Protection of 4-Piperidinemethanol

This method involves the direct protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Scheme:

4-Piperidinemethanol 4-Piperidinemethanol NBoc4PM This compound 4-Piperidinemethanol->NBoc4PM CH₂Cl₂, 0 °C to rt Boc2O Boc₂O, Et₃N

Caption: Boc protection of 4-piperidinemethanol.

Procedure:

  • To a solution of 4-hydroxymethylpiperidine in dichloromethane (B109758) (CH₂Cl₂) in an ice bath, add triethylamine (B128534) (Et₃N).

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.[1]

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white powder.[1]

Experimental Protocol 2: Reduction of N-Boc-piperidine-4-carboxylic acid

This alternative route involves the reduction of the carboxylic acid moiety of N-Boc-protected piperidine-4-carboxylic acid.

Reaction Scheme:

NBoc4CA N-Boc-piperidine-4-carboxylic acid NBoc4PM This compound NBoc4CA->NBoc4PM THF, 0 °C to rt BH3THF BH₃·THF

Caption: Reduction of N-Boc-piperidine-4-carboxylic acid.

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid in tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran (B86392) complex (1M solution) over 30 minutes.

  • Stir the reaction mixture at 0 °C overnight and then allow it to warm to room temperature for 6 hours.[1]

  • Carefully add water, followed by an aqueous solution of potassium carbonate (K₂CO₃).

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography (e.g., 1:1 hexane:ethyl acetate) to afford this compound as white crystals. A typical yield for this reaction is around 84%.[1]

Key Transformations and Synthetic Applications

The utility of this compound as a building block stems from the orthogonal reactivity of its protected amine and primary hydroxyl group. The hydroxyl group can be readily transformed into various functional groups, enabling the introduction of the N-Boc-piperidinemethyl moiety into a wide range of molecular scaffolds.

Oxidation to N-Boc-4-piperidinecarboxaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for reactions such as reductive amination and Wittig olefination.

Reaction Scheme:

NBoc4PM This compound NBoc4Aldehyde N-Boc-4-piperidinecarboxaldehyde NBoc4PM->NBoc4Aldehyde e.g., PCC, DMP, Swern Oxidant Oxidizing Agent

Caption: Oxidation of this compound.

Activation of the Hydroxyl Group: Tosylation and Mesylation

Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions.

Experimental Protocol 3: Tosylation of this compound

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and cool to 0 °C.

  • Sequentially add 4-dimethylaminopyridine (B28879) (DMAP, 0.6 eq.), p-toluenesulfonyl chloride (TsCl, 1.2 eq.), and triethylamine (TEA, 1.0 eq.).[3]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tosylate.[3]

Nucleophilic Substitution Reactions

The activated hydroxyl group (as a tosylate or mesylate) can be displaced by a variety of nucleophiles, including amines, azides, and the alkoxides of phenols.

Table of Representative Nucleophilic Substitution Reactions

ElectrophileNucleophileProductTypical YieldReference
(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonateDialkylamine4-((Dialkylamino)methyl)piperidine derivativeHigh[3]
(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonateSodium Azide4-(Azidomethyl)piperidine derivativeHigh[3]
Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the primary alcohol to an ether, ester, or other functional groups with inversion of configuration (though not relevant for this achiral substrate) under mild conditions.

Experimental Protocol 4: Mitsunobu Reaction with a Phenol (B47542)

Procedure:

  • To a solution of this compound (1 eq.) and the desired phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (B44618) (PPh₃, 1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the desired ether.

Williamson Ether Synthesis

This classical method can also be employed to form ethers from this compound.

Experimental Protocol 5: Williamson Ether Synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C and stir for 30 minutes.[4]

  • Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Application in Drug Discovery: A Gateway to CNS-Active Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[5] Its conformational flexibility allows for optimal interactions with various biological targets. This compound serves as a key entry point for introducing this valuable motif.

Role in the Synthesis of Vandetanib

A notable application of a derivative of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. In this synthesis, tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate is used to alkylate a key intermediate.[6]

Targeting CNS Receptors

Derivatives of this compound are instrumental in the development of ligands for various CNS receptors, including sigma (σ) and histamine (B1213489) receptors.[2][7] The piperidine moiety often plays a critical role in the pharmacophore, influencing binding affinity and selectivity.

Illustrative Signaling Pathway Involvement:

The piperidine core, introduced via this compound, can be a key determinant for ligand binding to G-protein coupled receptors (GPCRs), such as certain histamine or dopamine (B1211576) receptors, which are crucial targets in CNS disorders. The nitrogen atom can act as a proton acceptor, forming key hydrogen bonds within the receptor's binding pocket, while the rest of the piperidine ring makes important van der Waals contacts.

cluster_membrane Cell Membrane Receptor GPCR (e.g., Histamine H3 Receptor) Galpha Gαi Receptor->Galpha Activation Ligand Piperidine-containing Ligand Ligand->Receptor Binding Gbetagamma Gβγ Galpha->Gbetagamma AC Adenylyl Cyclase Galpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation CellularResponse Modulation of Neuronal Activity PKA->CellularResponse

Caption: A generalized GPCR signaling pathway modulated by a piperidine-containing ligand.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward preparation and the differential reactivity of its functional groups provide a reliable platform for the synthesis of complex molecules, particularly those with therapeutic potential in the central nervous system. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this important chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to N-Boc-4-piperidinemethanol: A Key Piperidine Derivative in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a pivotal piperidine (B6355638) derivative extensively utilized in medicinal chemistry and organic synthesis. Its unique structural features, including a Boc-protected amine and a reactive hydroxyl group, render it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutical intermediates.

Properties of this compound

This compound is a white to off-white crystalline solid that is stable under normal storage conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of reaction conditions.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 123855-51-6[3][]
Molecular Formula C₁₁H₂₁NO₃[1][3]
Molecular Weight 215.29 g/mol [1][3]
Appearance White to off-white crystalline solid[1][2]
Melting Point 78-82 °C[3]
Boiling Point 308.0 ± 15.0 °C (Predicted)[][5]
Density 1.059 ± 0.06 g/cm³ (Predicted)[][5]
Solubility Soluble in Methanol[5]
Storage Store at 0-8°C[6]

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 4-piperidinemethanol (B45690) or N-(tert-butoxycarbonyl)-isonipecotic acid.

Synthesis from 4-Piperidinemethanol

This is the most common and direct method, involving the protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Synthesis_from_4_Piperidinemethanol reactant1 4-Piperidinemethanol product This compound reactant1->product Triethylamine, Dichloromethane, 0 °C to RT reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) reactant2->product Synthesis_from_N_Boc_Isonipecotic_Acid reactant1 N-(tert-butoxycarbonyl)-isonipecotic acid product This compound reactant1->product Tetrahydrofuran, 0 °C to RT reactant2 Borane-tetrahydrofuran complex reactant2->product Synthesis_of_Vandetanib_Intermediate cluster_0 Step 1: Sulfonation cluster_1 Step 2: Substitution nboc This compound intermediate tert-butyl 4-(((tosyloxy)methyl)piperidine)-1-carboxylate nboc->intermediate Pyridine, 0-5 °C, 10h tosyl_cl p-Toluenesulfonyl chloride tosyl_cl->intermediate product tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate intermediate->product K₂CO₃, 153 °C, 10h reagent_b Methyl 4-hydroxy-3-methoxybenzoate reagent_b->product

References

Methodological & Application

Synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-Boc-4-piperidinemethanol is a valuable building block in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] This document provides a detailed protocol for the N-Boc protection of 4-piperidinemethanol (B45690), including reaction conditions, purification methods, and characterization data.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.[3] The synthesis of this compound involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protocol offers a straightforward and high-yielding method for preparing this important intermediate.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

reaction_scheme cluster_reactants Reactants cluster_products Products 4-piperidinemethanol 4-Piperidinemethanol This compound This compound 4-piperidinemethanol->this compound + Boc₂O, Base Solvent Boc-anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc-anhydride->this compound Byproducts t-BuOH + CO₂ + Base·H⁺

Caption: Reaction scheme for the N-Boc protection of 4-piperidinemethanol.

Experimental Protocols

This section details two common protocols for the synthesis of this compound, utilizing different bases and solvents.

Protocol 1: Using Triethylamine (B128534) in Dichloromethane (B109758)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[1]

Protocol 2: Using Potassium Carbonate in Tetrahydrofuran (B95107)/Water

  • Reaction Setup: Dissolve 4-piperidinemethanol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add potassium carbonate (2.0 equivalents) to the solution and stir vigorously.

  • Addition of Boc-anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 4-Piperidinemethanol4-Piperidinemethanol
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Base TriethylaminePotassium Carbonate
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / Water
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time Overnight6-12 hours
Reported Yield ~84%[1]High
Purification Flash Column ChromatographyExtraction & Concentration

Characterization Data

The final product, this compound, is typically an off-white to yellowish solid powder.[2]

  • Appearance: White to light brown solid.[4]

  • Molecular Formula: C₁₁H₂₁NO₃[2]

  • Molecular Weight: 215.29 g/mol .[2]

  • Melting Point: 78-82 °C.[4]

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 4.09 (d, 2H), 3.46 (d, 2H), 2.67 (t, 2H), 1.67 (m, 4H), 1.42 (s, 9H), 1.13 (m, 2H).[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-Piperidinemethanol in Solvent B Add Base A->B C Add Boc₂O B->C D Stir at appropriate temperature C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify by Chromatography (optional) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the synthesis of this compound.

Conclusion

The N-Boc protection of 4-piperidinemethanol is a robust and high-yielding reaction that is essential for the synthesis of many pharmaceutical compounds. The protocols described here provide reliable methods for obtaining high-purity this compound. The choice between the two protocols may depend on the availability of reagents and the desired scale of the reaction. For instance, the use of potassium carbonate offers a milder and often more environmentally friendly alternative to triethylamine. Careful execution of the reaction and purification steps will ensure a successful outcome.

References

Application Notes and Protocols for Boc Protection of 4-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a crucial and frequently employed strategy in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group stands out as one of the most prevalent amine-protecting groups. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the Boc protection of 4-piperidinemethanol (B45690), a key intermediate in the synthesis of various pharmaceutical compounds.[3] The standard and most efficient method for this transformation involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[1][2]

The reaction proceeds through a nucleophilic attack of the secondary amine of 4-piperidinemethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired N-Boc protected product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, along with the byproducts tert-butanol (B103910) and carbon dioxide.[1]

Data Presentation

The following table summarizes various reported conditions and corresponding yields for the Boc protection of 4-piperidinemethanol, offering a comparative overview for researchers to select the most suitable protocol based on their specific requirements, such as yield, reaction time, and environmental considerations.

Solvent SystemBaseReagent (Equivalents)Reaction TimeTemperatureYield (%)Reference
Dichloromethane (B109758) (CH₂Cl₂)Triethylamine (B128534)(Boc)₂OOvernight0 °C to Room Temp.84[3]
Tetrahydrofuran (B95107) (THF)None specified(Boc)₂O (1.0)8 hoursRoom Temp.85[4]
Water-AcetoneNone(Boc)₂O (1.0-1.2)1-12 hoursRoom Temp.High (general)[1][5]
Tetrahydrofuran (THF)None specified(Boc)₂O (1.0)Not specifiedRoom Temp.91[6]

Experimental Protocols

Detailed methodologies for three distinct and effective protocols for the Boc protection of 4-piperidinemethanol are provided below.

Protocol 1: Standard Procedure using Triethylamine in Dichloromethane

This protocol is a robust and commonly used method that consistently provides high yields.

  • Materials:

    • 4-Piperidinemethanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 4-piperidinemethanol in dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297).[3]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

    • If necessary, purify the crude product by flash column chromatography.[3]

Protocol 2: Base-Free Procedure in Tetrahydrofuran

This method avoids the use of an external base and offers a simplified workup.

  • Materials:

    • 4-Piperidinemethanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Tetrahydrofuran (THF)

    • Diethyl ether

    • Water (H₂O)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve 4-piperidinemethanol (1.0 equiv) and di-tert-butyl dicarbonate (1.0 equiv) in tetrahydrofuran in a round-bottom flask.[4][7]

    • Stir the solution at room temperature for 8 hours.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo.[4]

    • Dissolve the residue in diethyl ether.[4]

    • Wash the ether solution with water and then with brine.[4][7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[4][7]

Protocol 3: Environmentally Friendly Procedure in Water-Acetone

This protocol utilizes a greener solvent system, minimizing the use of hazardous organic solvents.[1]

  • Materials:

    • 4-Piperidinemethanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Water (H₂O)

    • Acetone

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, suspend 4-piperidinemethanol (1.0 equiv) in a mixture of water and acetone.[1]

    • Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv) to the suspension.[1]

    • Stir the reaction mixture vigorously at room temperature.[1]

    • Monitor the reaction progress by TLC. Reaction times typically range from 1 to 12 hours.[1]

    • Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[1]

    • If the product is soluble, extract the mixture with an organic solvent.[1]

    • Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[1]

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products 4-Piperidinemethanol 4-Piperidinemethanol Nucleophilic_Attack Nucleophilic Attack 4-Piperidinemethanol->Nucleophilic_Attack Amine Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Nucleophilic_Attack Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protected_Product tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Tetrahedral_Intermediate->Protected_Product Collapse Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 4-Piperidinemethanol in appropriate solvent Add_Base Add Base (optional) Start->Add_Base Add_Boc2O Add Di-tert-butyl dicarbonate Add_Base->Add_Boc2O React Stir at specified temperature and time Add_Boc2O->React Quench Quench Reaction (e.g., with water) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with NaHCO₃, brine) Extract->Wash Dry Dry over Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify Final_Product Obtain Pure Product Purify->Final_Product

References

N-Boc-4-Piperidinemethanol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile bifunctional molecule widely employed as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary alcohol, allows for sequential and site-selective modifications, making it an invaluable building block in the construction of complex drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 123855-51-6[1]
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 78-82 °C
Purity ≥97%

Applications in Drug Discovery

The unique structural features of this compound make it a versatile starting material for the synthesis of various therapeutic agents. The Boc protecting group provides stability and prevents unwanted side reactions at the piperidine nitrogen, while the hydroxyl group serves as a handle for further functionalization through oxidation, tosylation, or etherification reactions.

Key application areas include:

  • Kinase Inhibitors: As a precursor to piperidine-containing side chains found in many kinase inhibitors, including those targeting EGFR, a key player in cancer progression.[2][3] The piperidine moiety often plays a crucial role in modulating the solubility, pharmacokinetic properties, and binding affinity of the final drug molecule.

  • Neurological Drugs: It serves as an important intermediate in the synthesis of drugs for various neurological conditions, such as convulsions, epilepsy, and sedation.[1]

  • Bradycardic Agents: this compound is utilized in the synthesis of novel bradycardic agents, which are compounds that reduce the heart rate.

Experimental Protocols

The following protocols detail key synthetic transformations of this compound and its application in the synthesis of a 4-anilinoquinazoline-based EGFR inhibitor, exemplified by a synthetic route analogous to the preparation of Vandetanib.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a good leaving group, a tosylate, which facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme:

Tosylation_Reaction cluster_reagents NBocPipMeOH This compound NBocPipOTs [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (B104242) NBocPipMeOH->NBocPipOTs   TsCl Tosyl Chloride (TsCl) Triethylamine (B128534) (TEA) Dichloromethane (DCM)

Tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tosylated product.

Expected Yield: High (typically > 80%).

Protocol 2: Williamson Ether Synthesis for Coupling to a Phenolic Moiety

This protocol demonstrates the use of the tosylated intermediate in a Williamson ether synthesis to form a key ether linkage present in many EGFR inhibitors.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reagents NBocPipOTs [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate EtherProduct N-Boc-4-((substituted-phenoxy)methyl)piperidine NBocPipOTs->EtherProduct   Phenol (B47542) Substituted Phenol (e.g., 4-hydroxy-3-methoxybenzonitrile) Phenol->EtherProduct   Base Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Williamson Ether Synthesis.

Materials:

  • [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Substituted phenol (e.g., 4-hydroxy-3-methoxybenzonitrile)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-80%.

Protocol 3: Synthesis of a 4-Anilinoquinazoline (B1210976) EGFR Inhibitor (Vandetanib Analogue)

This protocol outlines the subsequent steps to construct the final drug molecule, starting from the ether intermediate synthesized in Protocol 2. This represents a plausible synthetic route and may require optimization.

Workflow Diagram:

Vandetanib_Synthesis_Workflow A N-Boc-4-((substituted-phenoxy)methyl)piperidine (from Protocol 2) B Boc Deprotection (e.g., TFA or HCl in Dioxane) A->B C Reductive Amination (e.g., Formaldehyde (B43269), NaBH(OAc)₃) B->C D Piperidine Side Chain C->D G Nucleophilic Aromatic Substitution (Coupling of D and F) D->G E Quinazoline Core Synthesis (Multi-step process) F 4-Chloroquinazoline (B184009) Intermediate E->F F->G H Final EGFR Inhibitor (Vandetanib Analogue) G->H

Synthetic workflow for a Vandetanib analogue.

Procedure (Conceptual Outline):

  • Boc Deprotection: The N-Boc protected piperidine intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc group and yield the free secondary amine.

  • Reductive Amination: The resulting piperidine is then N-methylated via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) to install the methyl group on the piperidine nitrogen.

  • Quinazoline Core Synthesis: In a parallel synthesis, a substituted 4-chloroquinazoline core is prepared through a multi-step sequence, often starting from a substituted anthranilic acid derivative.

  • Nucleophilic Aromatic Substitution: The final step involves the coupling of the piperidine-containing side chain with the 4-chloroquinazoline core via a nucleophilic aromatic substitution reaction to afford the final 4-anilinoquinazoline EGFR inhibitor.

Quantitative Data Summary

The following table summarizes representative biological activity data for Vandetanib, an EGFR inhibitor whose synthesis can be conceptually approached using this compound as a key building block for the side chain.

CompoundTargetIC₅₀ (nM)Cell LineReference
Vandetanib VEGFR-240Enzyme Assay[4]
VEGFR-3110Enzyme Assay[4]
EGFR500Enzyme Assay[4]
RET130Enzyme Assay[4]

EGFR Signaling Pathway

Vandetanib and similar 4-anilinoquinazoline derivatives exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Inhibition of EGFR kinase activity blocks these signals, leading to a reduction in tumor growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Vandetanib Vandetanib (EGFR Inhibitor) Vandetanib->P_EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of Vandetanib.

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery. Its strategic use allows for the efficient construction of complex piperidine-containing moieties that are integral to the structure and function of numerous therapeutic agents. The protocols and data presented herein provide a practical guide for researchers and scientists in leveraging this key building block for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitor synthesis.

References

The Versatility of N-Boc-4-piperidinemethanol in the Synthesis of Neurological Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry, particularly in the development of therapeutics for neurological diseases.[1][2] Its piperidine (B6355638) core is a common scaffold in many centrally active compounds, and the Boc-protecting group allows for selective chemical modifications, making it a versatile intermediate in multi-step syntheses.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neurological drugs, with a focus on dopamine (B1211576) D3 receptor antagonists, a class of drugs investigated for schizophrenia, bipolar disorder, and other neuropsychiatric conditions. Additionally, its utility in creating precursors for anticonvulsant agents is highlighted.

Application in the Synthesis of Dopamine D3 Receptor Antagonists

Dopamine D3 receptors, predominantly expressed in the limbic regions of the brain, are a key target for the treatment of various neurological and psychiatric disorders. This compound serves as a crucial starting material for the synthesis of potent and selective D3 receptor antagonists, such as Cariprazine. The synthesis typically involves the conversion of the hydroxyl group of this compound into a good leaving group, followed by nucleophilic substitution with a pharmacophoric amine and subsequent deprotection.

Featured Drug Class Synthesis: Cariprazine Analog Precursor

The following protocols outline a representative synthetic route towards a key intermediate of Cariprazine, a dopamine D3/D2 receptor partial agonist with high affinity for the D3 receptor.

Quantitative Data Summary for Synthesis
StepReactionStarting MaterialKey ReagentsProductYield (%)Reference
1MesylationThis compoundMethanesulfonyl chloride, Triethylamine (B128534)(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate (B1217627)>95% (Typical)General Knowledge
2Alkylation(1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate1-(2,3-Dichlorophenyl)piperazine (B491241), K₂CO₃tert-butyl 4-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate~80-90% (Typical)[3]
3Boc Deprotectiontert-butyl 4-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylateTrifluoroacetic acid (TFA)1-((piperidin-4-yl)methyl)-4-(2,3-dichlorophenyl)piperazine>95% (Typical)[4]

Experimental Protocols

Protocol 1: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate

This protocol describes the conversion of the hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be used in the next step without further purification or can be purified by flash chromatography if necessary.

Protocol 2: Synthesis of tert-butyl 4-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate

This protocol details the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the mesylated intermediate.

Materials:

  • (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate

  • 1-(2,3-Dichlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Boc Deprotection to Yield 1-((piperidin-4-yl)methyl)-4-(2,3-dichlorophenyl)piperazine

This protocol describes the removal of the Boc protecting group to yield the final amine, a key precursor for Cariprazine and its analogs.

Materials:

  • tert-butyl 4-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.[4]

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.[5]

  • Stir the reaction mixture for 1-2 hours.[6]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.[4]

  • Dissolve the residue in DCM and neutralize by slowly adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine. The product can be further purified by crystallization or chromatography if needed.

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D3 receptor signaling pathway.

Experimental Workflow for Dopamine D3 Receptor Antagonist Precursor Synthesis

Synthesis_Workflow Start This compound Step1 Protocol 1: Mesylation - MsCl, TEA, DCM Start->Step1 Intermediate1 (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate Step1->Intermediate1 Step2 Protocol 2: Alkylation - 1-(2,3-Dichlorophenyl)piperazine, K₂CO₃, ACN Intermediate1->Step2 Intermediate2 Boc-protected Precursor Step2->Intermediate2 Step3 Protocol 3: Boc Deprotection - TFA, DCM Intermediate2->Step3 FinalProduct Dopamine D3 Antagonist Precursor (Amine) Step3->FinalProduct

Caption: Synthesis workflow from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules targeting neurological diseases. The provided protocols offer a clear pathway for the preparation of a key precursor for dopamine D3 receptor antagonists. The adaptability of the piperidine scaffold, facilitated by the Boc protecting group, allows for the generation of diverse chemical entities for drug discovery programs aimed at treating a range of neurological and psychiatric conditions.

References

Application Notes and Protocols: The Role of N-Boc-4-piperidinemethanol in the Synthesis of the Anticancer Drug Vandetanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic route to the anticancer drug Vandetanib, highlighting the crucial role of the intermediate N-Boc-4-piperidinemethanol. The protocols outlined below are based on established synthetic methodologies and are intended for an audience with expertise in organic chemistry and drug synthesis.

Introduction to Vandetanib

Vandetanib is a potent, orally available tyrosine kinase inhibitor used in the treatment of certain types of cancer, notably medullary thyroid cancer.[1][2] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] The synthesis of Vandetanib is a multi-step process, often involving the introduction of a piperidine (B6355638) moiety to the quinazoline (B50416) core. This compound serves as a key starting material for the preparation of a crucial intermediate in this synthesis.

Vandetanib's Mechanism of Action: A Multi-Targeted Approach

Vandetanib exerts its anticancer effects by simultaneously blocking multiple signaling cascades that are critical for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[1][2]

  • VEGFR Inhibition: By targeting VEGFR, Vandetanib disrupts the signaling pathway initiated by the Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. This leads to a reduction in the tumor's blood supply, effectively starving it of essential nutrients and oxygen.[1][2]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers, leading to uncontrolled cell division. Vandetanib blocks EGFR signaling, thereby inhibiting cancer cell proliferation and promoting programmed cell death (apoptosis).[1]

  • RET Inhibition: Mutations in the RET proto-oncogene are a common driver in medullary thyroid carcinoma. Vandetanib's inhibition of RET kinase activity directly targets the underlying cause of cancer cell growth and survival in this specific malignancy.[1]

Vandetanib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR GDNF GDNF family ligands RET RET GDNF->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK EGFR->PI3K_AKT EGFR->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation

Vandetanib's multi-targeted inhibition of key signaling pathways.

Synthetic Pathway Overview

The synthesis of Vandetanib from 4-hydroxy-3-methoxybenzonitrile (B1293924) involves a multi-step sequence where a key fragment, derived from this compound, is introduced onto the quinazoline core. The general workflow is depicted below.

Vandetanib_Synthesis_Workflow NBoc This compound Tosylate tert-butyl 4-(((tosyloxy)methyl) piperidine-1-carboxylate) NBoc->Tosylate Tosylation Alkylated N-Boc Protected Vandetanib Precursor Tosylate->Alkylated Alkylation Phenol Intermediate Phenol (from 4-hydroxy-3-methoxybenzonitrile) Phenol->Alkylated Deprotected Deprotected Piperidine Intermediate Alkylated->Deprotected Boc Deprotection Vandetanib Vandetanib Deprotected->Vandetanib Reductive Amination

General synthetic workflow for Vandetanib.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the preparation of Vandetanib.

StepReactant(s)ProductYield (%)
Tosylation This compound, p-Toluenesulfonyl chloridetert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)~85-95
Alkylation 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline, tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)tert-butyl 4-((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate~58
Boc Deprotection tert-butyl 4-((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate, Trifluoroacetic acidN-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine~83
Reductive Amination N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine, Formaldehyde (B43269)Vandetanib~84

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)

This protocol details the conversion of the hydroxyl group of this compound to a tosylate, creating a good leaving group for the subsequent alkylation reaction.

  • Materials:

    • This compound (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Triethylamine (B128534) (TEA) (1.5 eq.) or Pyridine

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • To the stirred solution, add triethylamine (or pyridine) followed by a catalytic amount of DMAP.

    • Slowly add p-toluenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate).

Protocol 2: Synthesis of tert-butyl 4-((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate (Alkylation)

This step involves the coupling of the tosylated piperidine intermediate with the 7-hydroxyquinazoline core.

  • Materials:

    • 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq.)

    • tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate) (1.1 eq.)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline in anhydrous acetonitrile, add cesium carbonate.

    • Add tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate) to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the N-Boc protected Vandetanib precursor.

Protocol 3: N-Boc Deprotection

The Boc protecting group is removed under acidic conditions to free the piperidine nitrogen for the final methylation step.

  • Materials:

    • tert-butyl 4-((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate (1.0 eq.)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected Vandetanib precursor in DCM.

    • Add trifluoroacetic acid to the solution and stir at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine, can be purified by silica gel chromatography, avoiding an aqueous work-up to improve yield.[3]

Protocol 4: Reductive Amination to Yield Vandetanib

The final step involves the methylation of the secondary amine on the piperidine ring to furnish Vandetanib.

  • Materials:

    • N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine (1.0 eq.)

    • Formaldehyde (37% solution in water) (1.2 eq.)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • Dissolve the deprotected piperidine intermediate in DCM or DCE.

    • Add the formaldehyde solution to the mixture.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for several hours until the reaction is complete as indicated by TLC.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Vandetanib.

Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization.

References

Application Notes and Protocols: N-Boc-4-piperidinemethanol as a Curcumin Analogue for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of N-Boc-4-piperidinemethanol as a potential curcumin (B1669340) analogue for the inhibition of the Epidermal Growth Factor Receptor (EGFR). The protocols outlined below detail the necessary steps for cell-based assays and in vitro kinase assays to characterize the inhibitory potential of this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a well-established driver in the progression of various cancers.[3] Consequently, EGFR has emerged as a significant target for anticancer therapies. Curcumin, a natural polyphenol, has demonstrated anti-EGFR activity, but its therapeutic application is limited by poor bioavailability and metabolic instability.[4] This has prompted the development of curcumin analogues with improved pharmacological properties.[5][6]

This compound is a synthetic compound that shares structural similarities with known EGFR inhibitors and curcumin analogues. This document provides a framework for investigating its potential as an EGFR inhibitor.

EGFR Signaling Pathway and Point of Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues on its intracellular domain.[2] These phosphotyrosine sites act as docking platforms for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[7] this compound, as a putative ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR P-EGFR EGFR->P-EGFR Dimerization & Autophosphorylation Grb2/Shc Grb2/Shc P-EGFR->Grb2/Shc PI3K PI3K P-EGFR->PI3K This compound This compound This compound->P-EGFR Inhibition SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell line with high EGFR expression (e.g., A431)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Solubilization Solubilize Formazan with DMSO Incubation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the inhibition of EGFR autophosphorylation by this compound.[3]

Materials:

  • A431 cells

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Cell Treatment: Culture A431 cells to 70-80% confluency, then serum-starve overnight. Treat with various concentrations of this compound for 2-4 hours.[10]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.[10]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody against p-EGFR overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and β-actin as a loading control.[10]

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to total EGFR and then to the loading control.[3]

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay directly measures the enzymatic activity of recombinant EGFR and its inhibition by this compound by quantifying ADP production.[11]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix of the kinase, substrate, and buffer.[11]

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of a 96-well plate.

    • Add the kinase reaction master mix.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Preparation Prepare Reagents and Compound Dilutions Start->Reagent_Preparation Kinase_Reaction Initiate Kinase Reaction (EGFR, Substrate, ATP) Reagent_Preparation->Kinase_Reaction Incubation_1 Incubate for 60 min at 30°C Kinase_Reaction->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction Incubation_1->Stop_Reaction Incubation_2 Incubate for 40 min at RT Stop_Reaction->Incubation_2 Signal_Generation Add Kinase Detection Reagent Incubation_2->Signal_Generation Incubation_3 Incubate for 30 min at RT Signal_Generation->Incubation_3 Luminescence_Measurement Measure Luminescence Incubation_3->Luminescence_Measurement Data_Analysis Calculate IC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Kinase Assay.

Data Presentation

All quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability of A431 Cells Treated with this compound

Cell LineTreatment Duration (hours)IC50 (µM)
A43148[Insert Value]
A43172[Insert Value]

Table 2: Inhibition of EGFR Phosphorylation in A431 Cells

Compound Concentration (µM)p-EGFR / Total EGFR (Normalized)% Inhibition
0 (Vehicle)1.000
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]

Table 3: In Vitro EGFR Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundRecombinant EGFR[Insert Value]
Staurosporine (Control)Recombinant EGFR[Insert Value]

Conclusion

These protocols provide a robust framework for the initial evaluation of this compound as a potential EGFR inhibitor. The data generated from these experiments will be crucial in determining its potency, cellular activity, and mechanism of action, thereby guiding further preclinical development.

References

Application Notes and Protocols: Oxidation of N-Boc-4-piperidinemethanol to N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the oxidation of N-Boc-4-piperidinemethanol to its corresponding aldehyde, N-Boc-4-piperidone. The oxidation of this compound is a crucial transformation in synthetic organic chemistry, particularly in the synthesis of piperidine (B6355638) derivatives which are prevalent in many pharmaceutical agents.[1][2] This application note outlines and compares several common and effective oxidation protocols, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. For each method, a detailed step-by-step protocol is provided, along with a summary of expected yields and reaction conditions to aid researchers in selecting the most suitable procedure for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its oxidation to N-Boc-4-piperidone provides a versatile ketone intermediate that can be further functionalized. The choice of oxidant and reaction conditions is critical to ensure a high yield and purity of the desired product while avoiding over-oxidation or side reactions. This document details three widely used and reliable methods for this transformation.

Comparative Data of Oxidation Methods

The following table summarizes the quantitative data for the different oxidation methods described in this document. The values are representative and may vary based on the specific reaction scale and conditions.

Oxidation MethodOxidizing AgentTypical Molar Equivalents of OxidantSolventReaction Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.5 - 2.0Dichloromethane (B109758) (DCM)Room Temperature1 - 490 - 98
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)1.5 (Oxalyl Chloride), 3.0 (DMSO), 5.0 (Triethylamine)Dichloromethane (DCM)-78 to Room Temperature2 - 490 - 97
PCC Oxidation Pyridinium Chlorochromate (PCC)1.5 - 2.0Dichloromethane (DCM)Room Temperature2 - 685 - 95

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[3][4] It is known for its operational simplicity and high yields.[3][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.8 eq).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Swern Oxidation

The Swern oxidation is another mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[6][7] It is particularly useful for acid-sensitive substrates.[6]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for an additional 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) to the flask, and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable oxidizing agent for converting primary alcohols to aldehydes.[8][9] It is a stable, commercially available reagent.[8]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of PCC (1.5 eq) and silica gel or Celite® in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography if necessary.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow and the chemical transformation.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound oxidation Oxidizing Agent (DMP, Swern, or PCC) Solvent (DCM) start->oxidation quench Quenching oxidation->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product N-Boc-4-piperidone chromatography->product

Caption: General experimental workflow for the oxidation of this compound.

chemical_transformation reactant This compound (Primary Alcohol) product N-Boc-4-piperidone (Aldehyde) reactant->product Oxidation oxidant [O]

Caption: Chemical transformation from a primary alcohol to an aldehyde.

Conclusion

The oxidation of this compound to N-Boc-4-piperidone can be effectively achieved using several methods, including Dess-Martin, Swern, and PCC oxidations. The choice of method will depend on factors such as substrate sensitivity, desired scale, and available reagents. The protocols provided herein offer reliable and reproducible procedures for this important synthetic transformation.

References

Application Notes and Protocols: N-Boc-4-piperidinemethanol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-Boc-4-piperidinemethanol as a versatile scaffold in solid-phase organic synthesis (SPOS). The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, and its derivatization on a solid support allows for the rapid generation of compound libraries for drug discovery.[1][2]

Introduction to this compound in SPOS

This compound is an ideal building block for solid-phase synthesis due to its bifunctional nature. The Boc-protected nitrogen allows for controlled deprotection and subsequent derivatization, while the primary hydroxyl group provides a convenient handle for immobilization onto a solid support. This dual functionality enables the synthesis of diverse libraries of substituted piperidines, which are of significant interest in the development of therapeutics for neurological diseases and other conditions.[1][3]

Key Properties of this compound

PropertyValue
CAS Number 123855-51-6
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Appearance Off-white to yellowish solid powder[1]
Melting Point 78-82 °C[4]
Purity ≥ 97%

Application Note 1: Immobilization of this compound onto a Solid Support

The first crucial step in utilizing this compound as a scaffold is its covalent attachment to a solid support. A common and effective method for immobilizing alcohols is the Mitsunobu reaction, which allows for the formation of an ether linkage to a resin under mild conditions. This protocol describes the immobilization of this compound onto a chlorotrityl chloride resin.

Experimental Protocol: Immobilization via Mitsunobu Reaction

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Pre-activation: In a separate flask, dissolve this compound (3 eq., 3.6 mmol, 775 mg) and triphenylphosphine (3 eq., 3.6 mmol, 944 mg) in anhydrous DCM (15 mL).

  • Coupling: Slowly add diisopropyl azodicarboxylate (3 eq., 3.6 mmol, 0.71 mL) to the solution from step 2 at 0 °C. After 15 minutes, add this solution to the swollen resin.

  • Reaction: Shake the reaction mixture at room temperature for 16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional): To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.

  • Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL) and dry under vacuum to a constant weight.

Expected Loading: ~0.8 - 1.0 mmol/g (determined by gravimetric analysis or cleavage of a small sample and quantification).

G resin 2-Chlorotrityl Chloride Resin swell Swell in DCM resin->swell couple Mitsunobu Coupling swell->couple reagents This compound + PPh3 + DIAD in DCM reagents->couple wash1 Wash (DCM, DMF, MeOH) couple->wash1 cap Cap with DCM/MeOH/DIPEA wash1->cap wash2 Final Wash and Dry cap->wash2 product Immobilized Scaffold wash2->product G start Immobilized This compound oxidation Oxidation (DMP) start->oxidation aldehyde Resin-Bound Aldehyde oxidation->aldehyde ugi_reaction Ugi 4-CR aldehyde->ugi_reaction ugi_reagents Amine + Carboxylic Acid + Isocyanide ugi_reagents->ugi_reaction ugi_product Resin-Bound Ugi Product ugi_reaction->ugi_product cleavage Cleavage (TFA) ugi_product->cleavage purification HPLC Purification cleavage->purification final_product Purified Piperidine Derivative purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Boc-4-piperidinemethanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Degraded Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): (Boc)₂O is sensitive to moisture and heat, leading to its decomposition.1. Use a fresh bottle of (Boc)₂O. Check for the evolution of gas (CO₂) upon quenching a small sample with water as a qualitative test of activity. Store (Boc)₂O in a desiccator.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material (4-piperidinemethanol). If the reaction is sluggish, consider increasing the temperature to room temperature or slightly above (e.g., 40°C).
3. Sub-optimal Base: The chosen base may not be strong enough or may be sterically hindered.3. While triethylamine (B128534) (TEA) is commonly used, consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate.
4. Product Loss During Workup: this compound has some water solubility, leading to loss in the aqueous layer during extraction.4. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product before extraction. Increase the number of extractions with an organic solvent (e.g., from 2 to 4 times).
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Di-Boc Side Product: Reaction of the hydroxyl group of the product with another molecule of (Boc)₂O.1. Use a stoichiometric amount or only a slight excess of (Boc)₂O (1.05-1.1 equivalents). Add the (Boc)₂O solution dropwise to the reaction mixture to avoid localized high concentrations.
2. Unreacted Starting Material: Incomplete reaction.2. See "Incomplete Reaction" under "Low or No Product Yield".
3. Hydrolysis of the Boc Group: Exposure to acidic conditions during workup can lead to the removal of the Boc protecting group.3. Ensure that any acidic washes are performed quickly and at low temperatures. Use a mild acidic wash (e.g., dilute citric acid) if necessary, followed immediately by a bicarbonate wash.
Oily Product Instead of a White Solid 1. Residual Solvent: Incomplete removal of the extraction solvent.1. Dry the product under high vacuum for an extended period.
2. Presence of Impurities: Contamination with byproducts or unreacted starting materials can lower the melting point.2. Purify the product using flash column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used and effective solvents for this reaction. DCM is advantageous for its ease of removal, while THF can sometimes improve the solubility of the starting materials. Some studies suggest that alcoholic solvents like methanol (B129727) can accelerate the rate of Boc protection of amines.

Q2: Which base is most effective for this synthesis?

A2: Triethylamine (TEA) is a widely used organic base for this reaction.[1] However, for less reactive amines or to potentially increase the reaction rate, a stronger non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate or sodium bicarbonate in a biphasic system (e.g., DCM/water) are also effective and can simplify the workup.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The starting material, 4-piperidinemethanol (B45690), will have a lower Rf value than the N-Boc protected product. Staining with ninhydrin (B49086) can be used to visualize the primary amine of the starting material, which will no longer be present upon successful protection.

Q4: My yield is consistently around 70%, but I see reports of over 80%. What are the most likely reasons for this discrepancy?

A4: Several factors could contribute to a lower yield. The most common are:

  • Purity of (Boc)₂O: Using partially decomposed (Boc)₂O is a primary cause of lower yields.

  • Workup Losses: As this compound has some water solubility, significant amounts can be lost during the aqueous wash and extraction steps. Using brine and performing multiple extractions can mitigate this.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC.

  • Purification Losses: Losses during column chromatography can be significant if not performed carefully.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: While not strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if using anhydrous solvents. This prevents the introduction of atmospheric moisture which can hydrolyze the (Boc)₂O.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2Condition 3
Starting Material 4-Piperidinemethanol4-PiperidinemethanolN-(tert-butoxycarbonyl)-isonipecotic acid
Reagent (Boc)₂O(Boc)₂OBorane-tetrahydrofuran complex
Base TriethylaminePotassium CarbonateNot Applicable (Reduction)
Solvent Dichloromethane (DCM)MethanolTetrahydrofuran (THF)
Temperature 0°C to Room TemperatureReflux0°C to Room Temperature
Reaction Time Overnight8 hoursOvernight
Reported Yield Not specified, but a common methodHigh (GC purity 99.5%)84%[1]
Reference General procedureCN104628625AChemicalBook[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane

This protocol is a standard and widely used method for the N-Boc protection of 4-piperidinemethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the stirred solution.

  • Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is no longer visible.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Protocol 2: Synthesis of this compound using Potassium Carbonate in Methanol

This method offers an alternative base and solvent system which can be advantageous in certain situations.

  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 4-piperidinemethanol and base in solvent start->dissolve cool Cool to 0°C dissolve->cool add_boc Add (Boc)₂O dropwise cool->add_boc prepare_boc Prepare (Boc)₂O solution prepare_boc->add_boc react Stir at RT overnight add_boc->react monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Degraded (Boc)₂O? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Workup Losses? start->cause3 sol1 Use fresh (Boc)₂O cause1->sol1 sol2 Monitor reaction to completion (TLC/LC-MS) cause2->sol2 sol3 Saturate aqueous layer with brine Increase extractions cause3->sol3 end Target Yield Achieved sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Boc-4-piperidinemethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-4-piperidinemethanol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My product, this compound, is not moving from the origin on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate (B1210297) in hexane (B92381). What should I do?

A1: If your product remains at the baseline (Rf = 0), the eluent is not polar enough to move it up the silica (B1680970) gel. This compound is a relatively polar molecule due to the hydroxyl group.

  • Solution: Increase the polarity of your mobile phase. You can do this by:

    • Gradually increasing the percentage of ethyl acetate in hexane. Try ratios like 1:1, 2:3, or even 100% ethyl acetate.

    • If ethyl acetate alone is insufficient, a more polar solvent like methanol (B129727) can be added. Start with a small percentage, for example, 1-5% methanol in dichloromethane (B109758) or ethyl acetate. A common mobile phase for polar compounds is a mixture of chloroform (B151607) and methanol.

Q2: My product is eluting with the solvent front, resulting in poor separation from non-polar impurities.

A2: This indicates that your mobile phase is too polar, causing the this compound to have a very high Rf value and travel with the solvent front.

  • Solution: Decrease the polarity of your eluent.

    • Increase the proportion of the non-polar solvent (e.g., hexane) in your ethyl acetate/hexane mixture.

    • The goal is to achieve an Rf value for your product in the range of 0.2-0.35 on the TLC plate for optimal separation during column chromatography.

Q3: The spots for my collected fractions are streaking or "tailing" on the TLC plate.

A3: Streaking or tailing of spots can be caused by several factors:

  • Overloading the column: Applying too much sample can lead to broad, tailing bands. For silica gel flash chromatography, a general rule is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Acidic nature of silica gel: this compound contains a basic nitrogen atom within the piperidine (B6355638) ring, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (B128534) (Et3N) or ammonia (B1221849) solution. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Inappropriate solvent: The chosen solvent system may not be optimal for your compound. Experiment with different solvent systems.

  • Sample solubility: If the sample is not fully dissolved when loaded or precipitates on the column, it can lead to tailing. Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading.

Q4: I am seeing a new spot on my TLC after running the column that was not in the crude material.

A4: This could indicate that your product is degrading on the silica gel. The Boc protecting group can be sensitive to acidic conditions.

  • Solution:

    • Deactivate the silica gel: As mentioned above, adding a small amount of a base like triethylamine to the eluent can help.

    • Run the column quickly: Do not let the sample sit on the silica gel for an extended period.

    • Consider an alternative stationary phase: If degradation is a persistent issue, you could try using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common and effective starting mobile phase is a mixture of hexane and ethyl acetate. A ratio of 1:1 (v/v) hexane:ethyl acetate has been successfully used for the flash column chromatography purification of this compound.[1] It is always recommended to first determine the optimal solvent system by running a TLC.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound does not have a strong UV chromophore, so it may not be visible under a UV lamp unless impurities are present that are UV-active. Therefore, chemical staining is necessary for visualization. Effective stains include:

  • Potassium permanganate (B83412) (KMnO4) stain: This is a good general stain for compounds with functional groups that can be oxidized, such as the alcohol in this compound.

  • Ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain: Another good general-purpose stain.

  • Ninhydrin stain: This stain is typically used for primary and secondary amines. While the nitrogen in this compound is protected, any unreacted 4-hydroxymethylpiperidine starting material will stain strongly with ninhydrin.

Q3: What are the likely impurities I need to separate from this compound?

A3: The most common impurities from the synthesis of this compound from 4-hydroxymethylpiperidine and di-tert-butyl dicarbonate (B1257347) (Boc anhydride) are:

  • Unreacted 4-hydroxymethylpiperidine: This is a very polar compound and will have a very low Rf value, likely remaining at the baseline in most hexane/ethyl acetate solvent systems.

  • Excess di-tert-butyl dicarbonate (Boc anhydride) and its hydrolysis product, tert-butanol: These are much less polar than the product and will have high Rf values, eluting quickly from the column.

Q4: Should I use wet or dry loading for my sample?

A4: The choice of loading method depends on the solubility of your crude sample.

  • Wet loading: If your crude this compound is an oil or dissolves readily in a small amount of the mobile phase, wet loading is suitable. Dissolve the sample in the minimum volume of eluent and carefully apply it to the top of the column.

  • Dry loading: If your sample is a solid and has poor solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Data Presentation

The following tables summarize the expected chromatographic behavior of this compound and its common impurities.

Table 1: TLC Data and Recommended Eluent

CompoundStructureExpected Rf in 1:1 Hexane:Ethyl AcetateVisualization Method
This compound (Product) CC(C)(C)OC(=O)N1CCC(CO)CC1~0.3 - 0.5KMnO4, CAM
4-Hydroxymethylpiperidine (Starting Material)C1CNCCC1CO~0.0 - 0.1Ninhydrin, KMnO4, CAM
Di-tert-butyl dicarbonate (Reagent)CC(C)(C)OC(=O)OC(=O)OC(C)(C)> 0.8KMnO4 (faint)

Table 2: Troubleshooting Mobile Phase Adjustments

IssueObserved Rf of ProductRecommended ActionExample Solvent Adjustment
Poor Separation from Polar ImpuritiesToo high (> 0.5)Decrease eluent polarityIncrease hexane percentage (e.g., from 1:1 to 2:1 Hexane:EtOAc)
Product Stuck on BaselineToo low (< 0.1)Increase eluent polarityIncrease ethyl acetate percentage (e.g., from 1:1 to 1:2 Hexane:EtOAc) or add a small amount of methanol.
Streaking/TailingN/AAdd a basic modifierAdd 0.1-1% triethylamine to the mobile phase.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

    • Add a thin layer of sand on top of the cotton/glass wool.

    • Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and silica.

    • Begin collecting fractions in test tubes or other suitable containers.

    • For flash chromatography, apply gentle air pressure to the top of the column to maintain a steady flow rate.

    • Monitor the elution of the product by periodically taking a small sample from the collected fractions and analyzing it by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation prep_column Prepare Slurry and Pack Column load_sample Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_elution_problems Elution Behavior cluster_stability Product Stability start Problem with Purification q_separation Poor Separation or Co-elution? start->q_separation q_streaking Streaking or Tailing? start->q_streaking q_no_elution Product Stuck at Baseline? start->q_no_elution q_degradation Suspected Degradation on Column? start->q_degradation a_rf Adjust Mobile Phase Polarity (Aim for Product Rf ~0.2-0.35) q_separation->a_rf a_streaking Add 0.1-1% Triethylamine to Eluent q_streaking->a_streaking a_no_elution Increase Eluent Polarity (e.g., add Methanol) q_no_elution->a_no_elution a_degradation Deactivate Silica with Base or Use Alumina as Stationary Phase q_degradation->a_degradation

References

Common impurities in N-Boc-4-piperidinemethanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common impurities in N-Boc-4-piperidinemethanol, a key intermediate in pharmaceutical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which involves the reaction of 4-piperidinemethanol (B45690) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). These impurities can be categorized as:

  • Unreacted Starting Materials:

    • 4-Piperidinemethanol

  • Reagent-Related Impurities:

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • tert-Butanol (a hydrolysis product of Boc anhydride)

  • Byproducts:

    • Over-alkylation products, though less common.

  • Residual Solvents:

    • Solvents used during reaction and purification (e.g., dichloromethane, ethyl acetate (B1210297), hexanes, methanol).

  • Inorganic Salts:

    • Residual salts from the aqueous work-up (e.g., sodium bicarbonate, sodium sulfate).

Q2: How can I detect these impurities in my sample?

A2: Several analytical techniques can be employed to detect impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of major impurities by comparing with standards.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, allowing for the quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by their characteristic signals. For example, residual solvents have well-documented chemical shifts.

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities such as residual solvents and tert-butanol.

Q3: What is the potential impact of these impurities on my downstream reactions?

A3: The presence of impurities can have significant consequences for subsequent experimental steps:

  • Unreacted 4-Piperidinemethanol: As a primary amine, it can compete with other nucleophiles in subsequent reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule.

  • Di-tert-butyl dicarbonate: This reactive impurity can lead to the unwanted Boc-protection of other nucleophilic functional groups in your reaction mixture.

  • tert-Butanol: While often less reactive, it can interfere with certain reactions, particularly those sensitive to alcohols.

  • Residual Solvents: Can affect reaction kinetics, solubility of reagents, and in some cases, participate in side reactions.

  • Inorganic Salts: Can interfere with catalytic processes and complicate product isolation and purification.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at room temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

Q5: My this compound has a lower melting point than expected. What is the likely cause?

A5: A depressed melting point is a strong indication of the presence of impurities. The most common culprits are residual solvents or unreacted starting materials which can disrupt the crystal lattice of the solid product.

Q6: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A6: Unexpected peaks in the 1H NMR spectrum can often be assigned to common impurities. Consult standard NMR chemical shift tables for solvents. Key impurity signals to look for include:

  • tert-Butanol: A singlet around δ 1.28 ppm in CDCl3.

  • Di-tert-butyl dicarbonate: A singlet around δ 1.50 ppm in CDCl3.

  • Signals corresponding to unreacted 4-piperidinemethanol.

Q7: I am experiencing low yields in my subsequent reaction. Could impurities in this compound be the cause?

A7: Yes, impurities can significantly impact reaction yields. Unreacted 4-piperidinemethanol, with its free amine, is a common cause as it can compete in subsequent reactions. It is advisable to check the purity of your this compound before use.

Q8: My solid product appears oily or clumpy. What could this be and how can I remove it?

A8: An oily appearance is often due to the presence of residual solvents or tert-butanol. These impurities can be removed by drying the product under high vacuum, or by recrystallization from an appropriate solvent system.

Q9: How can I effectively remove unreacted 4-piperidinemethanol?

A9: Unreacted 4-piperidinemethanol is more polar and water-soluble than the product. An acidic wash during the aqueous work-up can effectively remove it. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic 4-piperidinemethanol will be protonated and extracted into the aqueous phase.

Q10: What is the best way to remove residual di-tert-butyl dicarbonate and tert-butanol?

A10:

  • Di-tert-butyl dicarbonate: Can be removed by washing the organic solution with a dilute aqueous base (e.g., saturated sodium bicarbonate solution), which will hydrolyze the excess Boc anhydride.

  • tert-Butanol: Being volatile, it can often be removed by drying the product under high vacuum. For larger amounts, recrystallization or flash column chromatography may be necessary.

Q11: How do I remove residual solvents from my final product?

A11: Residual solvents can be removed by drying the product under high vacuum, preferably with gentle heating if the product is thermally stable. If solvents persist, recrystallization from a different solvent system can be an effective purification method.

Data Presentation: Summary of Common Impurities and Removal Methods

ImpurityTypical SourceDetection Method(s)Recommended Removal Method(s)
4-PiperidinemethanolUnreacted starting materialTLC, HPLC, NMRAqueous wash with dilute acid (e.g., 1M HCl)
Di-tert-butyl dicarbonateExcess reagentTLC, NMRAqueous wash with dilute base (e.g., NaHCO3), Column Chromatography
tert-ButanolHydrolysis of di-tert-butyl dicarbonateGC, NMRDrying under high vacuum, Recrystallization, Column Chromatography
Residual SolventsReaction and purification processGC, NMRDrying under high vacuum, Recrystallization
Inorganic SaltsAqueous work-up-Filtration, Water wash of the organic phase

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Impurity Removal

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove unreacted 4-piperidinemethanol.

    • Saturated aqueous NaHCO3 solution to remove acidic byproducts and excess di-tert-butyl dicarbonate.

    • Brine to remove residual water.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Enhanced Purity

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 3: Flash Column Chromatography for High Purity Product

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Initial Product Analysis cluster_purification Purification Strategy cluster_impurity_id Impurity Identification Start Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Start->Analysis Decision Is Purity Acceptable? Analysis->Decision ImpurityID Identify Predominant Impurity Decision->ImpurityID No FinalProduct Pure this compound Decision->FinalProduct Yes AqueousWorkup Aqueous Work-up (Acid/Base Wash) Recrystallization Recrystallization AqueousWorkup->Recrystallization For solid products ColumnChromatography Column Chromatography AqueousWorkup->ColumnChromatography For high purity needs Drying Drying under High Vacuum Recrystallization->Drying ColumnChromatography->Drying Drying->Analysis Re-analyze UnreactedSM Unreacted Starting Material (4-Piperidinemethanol) ImpurityID->UnreactedSM Basic impurity ReagentRelated Reagent-Related (Boc Anhydride, t-BuOH) ImpurityID->ReagentRelated Neutral/Acidic impurity Solvents Residual Solvents ImpurityID->Solvents Volatile impurity UnreactedSM->AqueousWorkup ReagentRelated->AqueousWorkup Solvents->Drying

Caption: Troubleshooting workflow for the purification of this compound.

Troubleshooting guide for the synthesis of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc-4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and straightforward method is the reaction of 4-piperidinemethanol (B45690) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1][2] Triethylamine (B128534) (TEA) is a commonly used base, and the reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1]

Q2: What are the primary starting materials and reagents required?

The key materials include 4-piperidinemethanol, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., dichloromethane, tetrahydrofuran).[1][3]

Q3: What is the expected yield and purity of the final product?

With optimized protocols, yields can be as high as 84% or more.[1] The purity of the final product, typically a white to off-white solid, is often reported to be 97% or higher after purification.[2][4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the 4-piperidinemethanol has been consumed.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction resulted in a very low yield or no product at all. What are the possible causes and solutions?

Possible Cause Recommended Solution
Inactive Reagents Ensure the di-tert-butyl dicarbonate (Boc₂O) is fresh, as it can degrade over time. Use freshly distilled or anhydrous solvents and ensure the base (e.g., triethylamine) is of high purity.
Insufficient Base The presence of a base is crucial to neutralize the acidic byproduct formed during the reaction. Ensure at least a stoichiometric amount of base is used relative to the starting amine.
Inadequate Reaction Time or Temperature While the reaction is often stirred overnight at room temperature, some cases might require longer reaction times or gentle heating to go to completion.[1] Monitor the reaction by TLC to determine the optimal reaction time.
Moisture in the Reaction The presence of water can hydrolyze the Boc anhydride. While some protocols use aqueous conditions, ensure that if an anhydrous reaction is intended, all glassware is properly dried and anhydrous solvents are used.
Presence of Impurities

Q6: I've obtained my product, but it is contaminated with impurities. What are the likely side products and how can I avoid them?

Impurity Formation Prevention and Removal
Unreacted 4-Piperidinemethanol Incomplete reaction.Increase the reaction time, slightly increase the equivalents of Boc₂O, or gently heat the reaction mixture. Unreacted starting material can be removed during the aqueous work-up or by column chromatography.
Di-Boc Protected Product Reaction of the hydroxyl group with Boc₂O.This is more likely to occur with a large excess of Boc₂O and a highly reactive catalyst like DMAP.[5][6] Use a controlled stoichiometry of Boc₂O (typically 1.05-1.2 equivalents). Purification by flash column chromatography can separate the desired mono-Boc product from the di-Boc byproduct.
Urea and Isocyanate Derivatives Can form from side reactions of the amine with Boc₂O, particularly at higher temperatures or with certain catalysts.[6]Maintain a controlled reaction temperature (e.g., 0 °C to room temperature).[1] These impurities can typically be removed by column chromatography.
Symmetrical Carbonates Can be formed from the reaction of alcohols with Boc₂O, especially in the presence of DMAP.[5][6]Avoid using DMAP as a catalyst if this side product is observed. Standard purification methods should remove this impurity.
Purification Challenges

Q7: I'm having difficulty purifying the product by column chromatography. What are the recommended conditions?

A common and effective eluent system for the silica (B1680970) gel column chromatography of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] A 1:1 mixture of hexane:ethyl acetate has been reported to provide good separation.[1] For basic compounds like piperidine (B6355638) derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help prevent peak tailing on the silica gel column.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 84%[1]
Purity >97%[2]
Melting Point 78-82 °C[2]
Molecular Weight 215.29 g/mol [7][8]
Appearance White to off-white solid[7]

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 4-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinemethanol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (approximately 1.2 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate eluent system (e.g., starting with a 2:1 ratio and gradually moving to 1:1).[1]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

Synthesis and Troubleshooting Workflow

G cluster_start Synthesis Start cluster_reaction Reaction Monitoring cluster_outcome Reaction Outcome cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start: Mix 4-Piperidinemethanol, Boc₂O, and Base in Solvent monitor Monitor by TLC start->monitor complete Reaction Complete monitor->complete Starting material consumed incomplete Incomplete Reaction monitor->incomplete Starting material remains workup Aqueous Work-up complete->workup optimize_conditions Optimize Time/Temp incomplete->optimize_conditions chromatography Column Chromatography workup->chromatography low_yield Low Yield Issue workup->low_yield product Pure this compound chromatography->product impurities Impurity Issue chromatography->impurities purification_issue Purification Difficulty chromatography->purification_issue check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents check_reagents->start optimize_conditions->monitor adjust_stoi Adjust Boc₂O Stoichiometry impurities->adjust_stoi control_temp Control Temperature impurities->control_temp adjust_stoi->start control_temp->start adjust_eluent Adjust Eluent System (add TEA) purification_issue->adjust_eluent adjust_eluent->chromatography

References

Optimization of reaction conditions for N-Boc-4-piperidinemethanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Boc-4-piperidinemethanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Comparative Analysis of Synthetic Routes

There are two primary and reliable synthetic routes for the preparation of this compound. The choice of route often depends on the availability of starting materials, cost, and desired scale of the reaction.

ParameterRoute A: Boc Protection of 4-Piperidinemethanol (B45690)Route B: Reduction of N-Boc-4-piperidinecarboxylic Acid
Starting Material 4-PiperidinemethanolN-Boc-4-piperidinecarboxylic Acid
Key Reagent Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBorane-tetrahydrofuran (B86392) complex (BH₃·THF)
Typical Solvent(s) Dichloromethane (B109758) (DCM)Tetrahydrofuran (B95107) (THF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time Overnight6-12 hours
Reported Yield High (typically >90%)Good (around 84%)
Purification Method Aqueous workup, optional column chromatographyAqueous workup and column chromatography
Key Advantages Simple, one-step reaction; high yielding.Utilizes a commercially available protected starting material.
Potential Challenges Potential for incomplete reaction; removal of excess (Boc)₂O.Handling of borane (B79455) reagents; potential for side reactions if not controlled.

Experimental Protocols

Route A: Boc Protection of 4-Piperidinemethanol

This method involves the direct protection of the secondary amine of 4-piperidinemethanol using di-tert-butyl dicarbonate.

Materials:

  • 4-Piperidinemethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinemethanol in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., in 1:1 hexane (B92381):ethyl acetate).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Route B: Reduction of N-Boc-4-piperidinecarboxylic Acid

This route involves the reduction of the carboxylic acid functionality of N-Boc-4-piperidinecarboxylic acid to the corresponding primary alcohol.

Materials:

  • N-Boc-4-piperidinecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidinecarboxylic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1M solution in THF) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C overnight, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Monitor the reaction by TLC (e.g., in 1:1 hexane:ethyl acetate).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add a solution of potassium carbonate (K₂CO₃) in water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of hexane and ethyl acetate as the eluent to obtain this compound as a white crystalline solid.

Troubleshooting Guide

General Workflow for Synthesis and Troubleshooting

Synthesis_and_Troubleshooting_Workflow start Start Synthesis route_a Route A: Boc Protection start->route_a route_b Route B: Reduction start->route_b reaction_monitoring Monitor Reaction by TLC route_a->reaction_monitoring route_b->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->troubleshoot_incomplete Yes workup Aqueous Workup incomplete_reaction->workup No troubleshoot_incomplete->reaction_monitoring purification Purification by Column Chromatography workup->purification impure_product Impure Product? purification->impure_product characterization Characterize Product (NMR, etc.) low_yield Low Yield? characterization->low_yield end Pure this compound low_yield->end No troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield Yes troubleshoot_yield->start impure_product->characterization No troubleshoot_purity Troubleshoot Purification impure_product->troubleshoot_purity Yes troubleshoot_purity->purification

Caption: General workflow for the synthesis and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction (Route A) is incomplete. What should I do?

A1:

  • Check Reagents: Ensure your (Boc)₂O is fresh, as it can degrade over time. Triethylamine should also be dry.

  • Increase Reagent Stoichiometry: You can try adding a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).

  • Extend Reaction Time: While the reaction is often complete overnight, some reactions may require longer stirring at room temperature.

  • Monitor by TLC: Use a suitable eluent (e.g., 1:1 hexane:ethyl acetate) to monitor the disappearance of the starting material (4-piperidinemethanol, which will be at a lower Rf and may require a more polar eluent or staining to visualize) and the appearance of the product (higher Rf).

Q2: I am having trouble with the borane reduction (Route B). The reaction is sluggish or incomplete.

A2:

  • Anhydrous Conditions: Borane reagents are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Your THF should be anhydrous.

  • Reagent Quality: Use a fresh bottle of BH₃·THF, as its concentration can decrease upon storage.

  • Temperature Control: The initial addition of the borane complex should be done at 0 °C to control the reaction rate. Allowing the reaction to slowly warm to room temperature is crucial for completion.

  • Stoichiometry: Ensure at least one equivalent of BH₃ is used per carboxylic acid.

Q3: What are the expected 1H NMR chemical shifts for this compound?

A3: The approximate 1H NMR (in CDCl₃) chemical shifts are:

  • δ 4.09 (d, 2H)

  • δ 3.46 (d, 2H)

  • δ 2.67 (t, 2H)

  • δ 1.67 (m, 4H)

  • δ 1.42 (s, 9H)

  • δ 1.13 (m, 2H)

Q4: How do I effectively purify this compound by column chromatography?

A4:

  • Solvent System: A common and effective eluent is a mixture of hexane and ethyl acetate. A 1:1 ratio is often a good starting point for elution of the product. You can start with a less polar mixture (e.g., 3:1 hexane:ethyl acetate) and gradually increase the polarity.

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column. Dry loading onto silica gel may also be an option if the product is not very soluble in the eluent.

Q5: What are common side products and how can I avoid them?

A5:

  • Route A (Boc Protection): The most common issue is an incomplete reaction. The formation of a di-Boc protected product is generally not observed due to the steric hindrance of the piperidine (B6355638) ring. Unreacted 4-piperidinemethanol can be removed by an acidic wash during the workup, but this may also lead to some loss of the desired product if the pH is too low.

  • Route B (Reduction): Over-reduction is generally not an issue with borane. The primary concern is the formation of borate (B1201080) esters during the reaction. A proper aqueous workup, often with a base like potassium carbonate, is necessary to hydrolyze these intermediates and liberate the free alcohol.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem Encountered incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction low_yield Low Yield of Product start->low_yield impure_product Impure Product After Purification start->impure_product check_reagents_a Route A: Check (Boc)2O and Et3N quality incomplete_reaction->check_reagents_a extend_time_a Route A: Extend reaction time incomplete_reaction->extend_time_a check_conditions_b Route B: Ensure anhydrous conditions and fresh BH3.THF incomplete_reaction->check_conditions_b increase_temp_b Route B: Allow to stir at RT for longer incomplete_reaction->increase_temp_b workup_issue Check workup procedure (pH, extraction efficiency) low_yield->workup_issue purification_loss Optimize column chromatography (TLC first) low_yield->purification_loss side_reactions Investigate potential side reactions low_yield->side_reactions column_overload Column overloaded? impure_product->column_overload load_less Load less material column_overload->load_less Yes wrong_eluent Incorrect eluent system? column_overload->wrong_eluent No optimize_eluent Optimize eluent with TLC wrong_eluent->optimize_eluent Yes coeluting_impurity Co-eluting impurity? wrong_eluent->coeluting_impurity No change_system Try different solvent system or recrystallization coeluting_impurity->change_system Yes

Technical Support Center: Synthesis of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of N-Boc-4-piperidinemethanol. This guide addresses common side reactions, offers detailed experimental protocols, and answers frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of reacting 4-piperidinemethanol (B45690) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient amount of Boc₂O. 2. Inadequate reaction time or temperature. 3. Poorly reactive starting material (e.g., amine salt). 4. Inefficient mixing.1. Use a slight excess of Boc₂O (1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time or slightly increase the temperature if necessary. 3. If starting with a salt, ensure a suitable base is used to liberate the free amine. 4. Ensure vigorous stirring throughout the reaction.
Formation of N,O-bis-Boc-4-piperidinemethanol 1. Use of a strong nucleophilic catalyst (e.g., DMAP). 2. Large excess of Boc₂O. 3. Prolonged reaction time at elevated temperatures.1. Avoid or use catalytic amounts of DMAP. The use of a non-nucleophilic base like triethylamine (B128534) (TEA) or sodium bicarbonate is preferred to selectively promote N-acylation.[1] 2. Use a controlled amount of Boc₂O (1.1-1.2 equivalents). 3. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Formation of O-Boc-4-piperidinemethanol 1. Reaction conditions favoring O-acylation (e.g., presence of certain Lewis acids).[2] 2. While less common than N-acylation, it can occur, especially if the nitrogen is already protected or sterically hindered.1. Ensure the reaction is performed under basic or neutral conditions to favor the more nucleophilic amine. 2. Confirm the identity of the starting material.
Formation of Symmetrical Carbonate Byproduct The reaction of alcohols with Boc₂O, particularly in the presence of DMAP, can lead to the formation of symmetrical carbonates.[3]Minimize or avoid the use of DMAP. Control the stoichiometry of the reactants carefully.
Difficult Purification 1. Presence of closely eluting impurities (e.g., N,O-bis-Boc byproduct). 2. Residual Boc₂O or its byproducts.1. Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from impurities.[4] 2. After the reaction, a wash with a mild aqueous acid can help to remove unreacted Boc₂O and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of during the synthesis of this compound?

A1: The most common side reaction is the protection of the primary alcohol group, leading to the formation of the N,O-bis-Boc-4-piperidinemethanol byproduct. This occurs because both the secondary amine and the primary alcohol can react with di-tert-butyl dicarbonate.

Q2: How can I selectively protect the nitrogen atom over the oxygen atom?

A2: Amines are generally more nucleophilic than alcohols. To favor N-protection, you can:

  • Use a stoichiometric amount of Boc₂O (around 1.1 equivalents).

  • Employ a non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate.

  • Avoid using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, as it is known to promote the acylation of alcohols.[1][3]

  • Conduct the reaction at a controlled temperature (e.g., 0 °C to room temperature) to enhance selectivity.

Q3: My reaction is sluggish or incomplete. What can I do?

A3: An incomplete reaction can be due to several factors. Ensure your 4-piperidinemethanol is the free base and not a salt. If it is a salt, you must add a base to neutralize it. Also, confirm the quality of your Boc₂O, as it can degrade over time. Increasing the reaction time or temperature moderately can also help drive the reaction to completion.

Q4: What is the role of the base in this reaction?

A4: The base serves two primary purposes. First, if the starting 4-piperidinemethanol is in its salt form (e.g., hydrochloride), the base is necessary to deprotonate it to the free amine, which is the reactive species. Second, the base can act as a scavenger for the acidic byproducts formed during the reaction, although the Boc protection itself is generally not highly acid-producing.

Q5: What is a suitable work-up and purification procedure?

A5: A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried. Purification is commonly achieved by flash column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/hexanes to separate the desired this compound from any unreacted starting material and byproducts like the N,O-bis-Boc derivative.[4]

Experimental Protocol: Selective N-Boc Protection of 4-Piperidinemethanol

This protocol is designed to favor the selective N-protection of 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.[4]

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred solution of 4-piperidinemethanol at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Typical Yield 85-95%[4]
Purity (Post-Chromatography) >97%[5]
Boc₂O Stoichiometry 1.1 - 1.2 equivalents
Base Stoichiometry 1.1 - 1.5 equivalents[4]

Reaction Workflow and Side Reactions

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Synthesis_Workflow cluster_main Main Reaction cluster_side Side Reactions 4-Piperidinemethanol 4-Piperidinemethanol This compound This compound 4-Piperidinemethanol->this compound Boc₂O, Base (e.g., TEA) N,O-bis-Boc-4-piperidinemethanol N,O-bis-Boc-4-piperidinemethanol 4-Piperidinemethanol->N,O-bis-Boc-4-piperidinemethanol Excess Boc₂O, Catalyst (e.g., DMAP) O-Boc-4-piperidinemethanol O-Boc-4-piperidinemethanol 4-Piperidinemethanol->O-Boc-4-piperidinemethanol Lewis Acid Catalyst Purification Purification This compound->Purification Work-up & Chromatography N,O-bis-Boc-4-piperidinemethanol->Purification O-Boc-4-piperidinemethanol->Purification Isolated Product Isolated Product Purification->Isolated Product

Caption: Synthetic workflow for this compound and potential side products.

Reaction_Scheme cluster_reactants cluster_products cluster_side_products Side Products R1 4-Piperidinemethanol P1 This compound (Desired) R1->P1 Base SP1 N,O-bis-Boc-4-piperidinemethanol R1->SP1 Excess Boc₂O / DMAP SP2 O-Boc-4-piperidinemethanol R1->SP2 Lewis Acid plus1 + R2 Boc₂O R2->P1 R2->SP1 R2->SP2 P2 t-BuOH + CO₂ P1->P2 plus2 +

Caption: Reaction scheme showing desired product and potential side products.

References

Alternative reagents for the Boc protection of 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Boc protection of 4-piperidinemethanol (B45690), a common synthetic intermediate. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the Boc protection of 4-piperidinemethanol?

A1: The most widely used and commercially available reagent for the Boc protection of amines, including 4-piperidinemethanol, is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). It is known for its high reactivity and generally provides good yields under mild conditions.[1]

Q2: Are there alternative reagents to Boc anhydride (B1165640) for this transformation?

A2: Yes, several alternative reagents can be used to install the Boc group, which may offer advantages in terms of purity, stability, or reaction conditions. These include:

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): A stable, crystalline solid that reacts rapidly with amino acids and amines to give protected derivatives in excellent yields.

  • 1-(tert-Butoxycarbonyl)benzotriazole (N-Boc-Benzotriazole): A stable and efficient reagent, particularly for amino acids, that often yields products of high purity (>99%) without the formation of common byproducts.[2][3][4]

  • tert-Butyl Azidoformate (Boc-N₃): A historically used reagent, though its use has diminished due to its thermal instability and shock-sensitivity.

Q3: What are the typical side reactions to watch out for during the Boc protection of 4-piperidinemethanol?

A3: The primary side reaction of concern is the O-acylation of the hydroxyl group to form the N,O-di-Boc protected product. While amines are generally more nucleophilic than alcohols, under certain conditions, especially with highly reactive acylating agents or in the presence of strong bases, protection of the alcohol can occur.[5] Another potential side reaction with Boc anhydride is the formation of isocyanates or urea (B33335) derivatives, although this is less common with aliphatic amines like 4-piperidinemethanol.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material (4-piperidinemethanol) and the formation of the N-Boc protected product.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of 4-piperidinemethanol.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Poor quality of reagents: Degradation of Boc anhydride or impurities in the amine starting material. 2. Suboptimal reaction conditions: Incorrect solvent, temperature, or base. 3. Low nucleophilicity of the amine: While 4-piperidinemethanol is a reasonably nucleophilic secondary amine, protonation of the amine by an acidic salt of the starting material can reduce its reactivity.1. Ensure the quality of your reagents. Boc anhydride should be a clear liquid or low-melting solid. 2. Optimize reaction conditions. For Boc anhydride, common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methanol.[1] The reaction is typically run at 0°C to room temperature. A mild base like triethylamine (B128534) (TEA) or sodium bicarbonate is often used.[6] 3. If the starting material is a hydrochloride salt, ensure sufficient base is added to neutralize the salt and deprotonate the amine.
Formation of Multiple Products (Potential N,O-di-Boc protection) 1. Excessive amount of Boc-protecting reagent. 2. Use of a strong base or catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) can promote O-acylation.[5] 3. Elevated reaction temperature. 1. Use a controlled stoichiometry of the Boc-protecting reagent (typically 1.0-1.2 equivalents). 2. Avoid strong bases and acylation catalysts like DMAP if O-acylation is a concern. A milder base such as sodium bicarbonate is often sufficient for N-acylation. 3. Maintain a low reaction temperature (e.g., 0°C) to favor the more kinetically favorable N-acylation.
Difficulty in Product Purification 1. Separation of N-Boc product from unreacted starting material. 2. Separation of N-Boc product from the N,O-di-Boc byproduct. 3. Removal of byproducts from the Boc-protecting reagent (e.g., benzotriazole (B28993) from N-Boc-Benzotriazole). 1. The Boc-protected product is significantly less polar than the starting amino alcohol. Flash column chromatography on silica (B1680970) gel is typically effective for separation. 2. The N,O-di-Boc product will be even less polar than the desired N-Boc product. Careful column chromatography should allow for their separation. 3. For reactions with N-Boc-Benzotriazole, an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) during the workup can help remove the benzotriazole byproduct.[3]

Data Presentation: Comparison of Reagents and Conditions

The following table summarizes various conditions for the Boc protection of 4-piperidinemethanol and related amino alcohols.

Reagent Substrate Base/Catalyst Solvent Temp. (°C) Time (h) Yield (%)
(Boc)₂O4-PiperidinemethanolTriethylamineDichloromethane0 to RTOvernight84
(Boc)₂OAmino alcoholsNoneWater/AcetoneRT-High Yields
(Boc)₂OAliphatic AminesIodine (catalytic)Solvent-freeRT< 1~99
N-Boc-BenzotriazoleAmino AcidsTriethylamineAcetonitrile (B52724)/Water202-485-94
Boc-ONL-TryptophanTriethylamineDioxane/WaterRT399

Experimental Protocols

Protocol 1: Boc Protection of 4-Piperidinemethanol using Di-tert-butyl Dicarbonate[7]
  • Dissolve 4-piperidinemethanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (2x).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., 1:1 hexane:ethyl acetate) to yield the N-Boc-4-piperidinemethanol.

Protocol 2: General Procedure for Boc Protection of Primary Amines using N-Boc-Benzotriazole[4]
  • Dissolve the amino alcohol (1.0 eq) in a mixture of acetonitrile and water.

  • Add triethylamine (2.0 eq) and stir until the substrate is fully dissolved.

  • Add N-Boc-Benzotriazole (1.05 eq) at 20°C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Boc_Protection_Mechanism Amine 4-Piperidinemethanol Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Product This compound Intermediate->Product Collapse Byproducts tert-Butanol + CO₂ Intermediate->Byproducts

Caption: Reaction mechanism for the Boc protection of 4-piperidinemethanol.

Troubleshooting_Workflow cluster_solutions Solutions Start Boc Protection of 4-Piperidinemethanol Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No Good_Yield Good Yield, Single Product Check_Completion->Good_Yield Yes Check_Reagents Use fresh reagents Low_Yield->Check_Reagents Check Reagent Quality Optimize_Conditions Vary solvent, base, temp. Low_Yield->Optimize_Conditions Optimize Conditions Multiple_Products Multiple Products Observed Adjust_Stoichiometry Use 1.05 eq. Boc reagent, 0°C Multiple_Products->Adjust_Stoichiometry Adjust Stoichiometry / Temp. Purification_Issues Purification Issues Chromatography Adjust solvent gradient Purification_Issues->Chromatography Optimize Chromatography Good_Yield->Multiple_Products Side Products Present Purification Purification Good_Yield->Purification Proceed to Purification End Successful Protection Purification->Purification_Issues Difficulty Purification->End Successful

Caption: Troubleshooting workflow for Boc protection.

Reagent_Selection Start Select Boc-Protecting Reagent Purity_Concern High Purity Critical? Start->Purity_Concern Cost_Concern Cost is a Major Factor? Purity_Concern->Cost_Concern No N_Boc_Benzotriazole N-Boc-Benzotriazole Purity_Concern->N_Boc_Benzotriazole Yes Boc_Anhydride (Boc)₂O Cost_Concern->Boc_Anhydride Yes Boc_ON Boc-ON Cost_Concern->Boc_ON No

Caption: Decision tree for selecting a Boc-protecting reagent.

References

Technical Support Center: Scaling Up the Synthesis of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-4-piperidinemethanol (CAS No: 123855-51-6), a key intermediate in pharmaceutical development.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound synthesis?

A1: Two primary, scalable routes are widely employed:

  • Boc Protection of 4-Piperidinemethanol (B45690): This is a direct and common method involving the protection of the amino group of 4-piperidinemethanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is often favored for its simplicity and high yields.[3][4]

  • Reduction of N-Boc-piperidine-4-carboxylic acid: This route involves the reduction of the corresponding carboxylic acid using a suitable reducing agent, such as a borane (B79455) complex.[3]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The addition of di-tert-butyl dicarbonate (Boc₂O) can be exothermic. Ensure the reactor has adequate cooling capacity and plan for slow, controlled addition of reagents.[5]

  • Hazardous Reagents: If using the reduction route with borane-tetrahydrofuran (B86392) complex, be aware that it is highly flammable and reacts violently with water. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon), and quenching procedures must be carefully designed and controlled.[3]

  • Solvent Handling: Large volumes of organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) present flammability and health risks. Use appropriate ventilation, personal protective equipment (PPE), and closed-system transfers where possible.

  • Pressure Build-up: Quenching of borane or other hydride reagents generates hydrogen gas, which can cause significant pressure build-up in a sealed reactor. Ensure adequate venting.

Q3: Which purification method is recommended for large-scale production?

A3: While laboratory-scale purifications often rely on flash column chromatography, this method is generally not economically viable for large-scale production.[3][4] The preferred method for industrial scale is crystallization . Developing a robust crystallization procedure (e.g., by selecting an appropriate solvent/anti-solvent system) is crucial for achieving high purity efficiently.[6]

Q4: How can I effectively monitor the reaction's progress?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). For scale-up, HPLC and GC are preferred as they provide more quantitative and reliable data on the consumption of starting materials and the formation of the product.

Synthetic Route Comparison

The following table summarizes the key parameters for the two primary synthetic routes.

ParameterRoute A: Boc ProtectionRoute B: Reduction of Carboxylic Acid
Starting Material 4-PiperidinemethanolN-Boc-piperidine-4-carboxylic acid
Key Reagent Di-tert-butyl dicarbonate (Boc₂O)Borane-tetrahydrofuran complex (BH₃-THF)
Typical Solvent Dichloromethane (DCM), MethanolTetrahydrofuran (THF)
Base Triethylamine (B128534) (Et₃N), Potassium Carbonate (K₂CO₃)Not applicable (used in workup)
Typical Temperature 0°C to Room Temperature0°C to Room Temperature
Reported Yield 84-89%[3][4]~84%[3]
Key Advantage Simpler procedure, avoids highly reactive hydrides.Utilizes a different, readily available starting material.
Scale-Up Challenge Potential exotherm on Boc₂O addition.Handling and quenching of hazardous borane reagent.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Potential Cause Troubleshooting Step / Recommendation
Incomplete Reaction * Verify Reagent Stoichiometry: Ensure Boc₂O or the reducing agent is used in the correct molar ratio (a slight excess, e.g., 1.05-1.1 equivalents, is common for Boc₂O). * Extend Reaction Time: Monitor the reaction via HPLC/GC and continue until starting material is consumed. * Check Temperature: Ensure the reaction is not being run at too low a temperature, which can slow the rate. Allow the reaction to warm to room temperature and stir for several hours.[3]
Product Loss During Workup * Optimize Extractions: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[3] * Prevent Emulsions: Emulsions can trap the product. If they form, adding brine can help break them.
Product Degradation * Control Exotherm: A runaway exotherm can lead to side reactions. Add reactive reagents slowly and with efficient cooling. * Careful Quenching: For the reduction route, quench the reaction slowly at low temperatures to avoid degradation.

Problem 2: Product Purity Issues / Significant Side Products

Potential Cause Troubleshooting Step / Recommendation
Impure Starting Materials * Analyze the purity of starting materials (4-piperidinemethanol or N-Boc-piperidine-4-carboxylic acid) before starting the reaction. Purify if necessary.
Side Reactions * Route A: The primary side product is the formation of the di-tert-butyl carbonate. This is typically removed during workup and purification. * Route B: Incomplete reduction may leave starting material. Ensure sufficient reducing agent is used.
Inefficient Purification * Develop a Crystallization Protocol: Experiment with different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, methanol/water) to find conditions that yield high-purity crystals.[6] * Washing: Wash the isolated product with a cold, non-polar solvent (like hexane) to remove residual impurities.

Experimental Protocols

Protocol A: Boc Protection of 4-Piperidinemethanol

This protocol is adapted from literature procedures for a representative scale.[3][4]

  • Reactor Setup: Charge a suitable reactor with 4-piperidinemethanol (1.0 eq) and dichloromethane (DCM, approx. 10 volumes).

  • Inerting and Cooling: Purge the reactor with nitrogen and cool the mixture to 0-5°C using an ice bath or chiller.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir overnight (approx. 16 hours).

  • Monitoring: Check for reaction completion by TLC or HPLC.

  • Quenching: Slowly add water (5 volumes) to the reactor to quench the reaction.

  • Workup: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x 5 volumes) and brine (2x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol B: Reduction of N-Boc-piperidine-4-carboxylic acid

This protocol is adapted from a literature procedure for a representative scale.[3]

  • Reactor Setup: Charge a dry reactor with N-Boc-piperidine-4-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 volumes).

  • Inerting and Cooling: Purge the reactor with nitrogen and cool the solution to 0-5°C.

  • Reagent Addition: Under the nitrogen atmosphere, slowly add Borane-THF complex (1M solution in THF, 1.0 eq) to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C overnight, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Monitoring: Check for reaction completion by TLC or HPLC.

  • Quenching (Critical Step): Cool the reactor back to 0-5°C. VERY SLOWLY add water dropwise to quench the excess borane. Vigorous gas evolution (H₂) will occur. Ensure the reactor is properly vented.

  • Workup: Once the gas evolution subsides, add a solution of potassium carbonate (K₂CO₃) in water and extract the mixture with ethyl acetate (3x 5 volumes).

  • Washing and Drying: Wash the combined organic extracts with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate under reduced pressure. Purify the resulting residue by crystallization.

Visualized Workflows

cluster_0 Synthetic Routes for this compound A_start 4-Piperidinemethanol A_reagent Boc₂O, Base (Et₃N) DCM, 0°C to RT A_process Boc Protection A_reagent->A_process Workup Aqueous Workup & Extraction A_process->Workup B_start N-Boc-piperidine- 4-carboxylic acid B_reagent BH₃-THF THF, 0°C to RT B_process Carboxylic Acid Reduction B_reagent->B_process B_process->Workup Purify Purification (Crystallization) Workup->Purify End_Product This compound Purify->End_Product

Caption: Overview of the two primary synthetic routes to this compound.

Start Problem: Low Reaction Yield Check_Completion Is the reaction complete? (Monitor by HPLC/GC) Start->Check_Completion Check_Reagents Are starting materials pure and stoichiometry correct? Check_Completion->Check_Reagents Yes Action_TimeTemp Action: Increase reaction time or temperature. Check_Completion->Action_TimeTemp No Check_Workup Were there losses during workup/extraction? Check_Reagents->Check_Workup Yes Action_Reagents Action: Verify reagent purity/amount. Use slight excess of key reagent. Check_Reagents->Action_Reagents No Action_Workup Action: Optimize extraction pH. Perform multiple extractions. Break emulsions with brine. Check_Workup->Action_Workup Yes Resolved Yield Issue Resolved Check_Workup->Resolved No Action_TimeTemp->Resolved Action_Reagents->Resolved Action_Workup->Resolved

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Monitoring N-Boc-4-piperidinemethanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of chemical reactions involving N-Boc-4-piperidinemethanol using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of monitoring a reaction using TLC?

A1: TLC is used to separate components in a mixture based on their polarity. By spotting a small sample of your reaction mixture on a TLC plate, you can track the consumption of the starting material (this compound) and the formation of the product over time.[1][2][3] A successful reaction will show the spot corresponding to the starting material diminishing while a new spot for the product appears and intensifies.[1][3]

Q2: How do I choose an appropriate mobile phase (solvent system) for my reaction?

A2: The ideal mobile phase will provide good separation between your starting material and product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[2] For this compound, which is moderately polar, a good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane). You may need to experiment with different ratios to achieve optimal separation.

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and its derivatives often do not absorb UV light, making visualization with a UV lamp challenging unless the product has a UV-active group.[4] Therefore, chemical staining is generally required. Potassium permanganate (B83412) (KMnO4) stain is a good general-purpose choice as it reacts with the alcohol functional group. p-Anisaldehyde and iodine vapor are also effective visualization agents for this class of compounds.[5][6][7]

Q4: What is a "co-spot" and why is it useful?

A4: A co-spot involves spotting a sample of the starting material and the reaction mixture in the same lane on the TLC plate.[1] This helps to definitively identify the starting material spot in the reaction mixture lane, even if the Rf values are very close to other components.

Experimental Protocols

Detailed Methodology for Monitoring a Reaction by TLC
  • Prepare the TLC Plate:

    • Handle the TLC plate carefully, touching only the edges to avoid contamination.

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the plate.

    • Mark tick marks for each lane you plan to spot. A standard setup includes a lane for the starting material (SM), a lane for the reaction mixture (Rxn), and a co-spot lane (Co).

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material in a volatile solvent to create a reference solution.

    • Dip a capillary tube into the reference solution and gently touch it to the starting material lane on the baseline. Keep the spot size small (1-2 mm in diameter).[8]

    • Dip a clean capillary tube into your reaction mixture and spot it onto the reaction mixture lane.

    • For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot, allowing the solvent to dry in between applications.

  • Develop the TLC Plate:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[4][9]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

    • Allow the plate to dry completely.

    • If your compounds are UV-active, you can first examine the plate under a UV lamp.[7]

    • Prepare your chosen staining solution (e.g., potassium permanganate).

    • Dip the dried plate into the stain, then gently heat it with a heat gun until the spots appear.

Data Presentation: Mobile Phase & Rf Values

The following table provides suggested starting solvent systems and expected Rf values for this compound. The product's Rf will vary depending on its structure.

Mobile Phase (v/v)This compound (Starting Material) RfExpected Product Rf (Example: Oxidation to Aldehyde)
1:1 Hexane:Ethyl Acetate~ 0.3~ 0.5
9:1 Dichloromethane:Methanol~ 0.4~ 0.6
100% Ethyl Acetate~ 0.2~ 0.4

Note: These are approximate values and may vary based on specific lab conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or elongated. The sample is too concentrated.[4][8]Dilute your sample before spotting it on the TLC plate.
The compound is acidic or basic.Add a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase (0.1-2.0%).[4]
Spots remain on the baseline. The mobile phase is not polar enough.[4]Increase the proportion of the polar solvent in your mobile phase.
Spots run with the solvent front. The mobile phase is too polar.[4]Decrease the proportion of the polar solvent in your mobile phase.
No spots are visible after staining. The sample is too dilute.[4]Concentrate your sample or spot the same lane multiple times, allowing the solvent to dry between applications.[4][9]
The compound is volatile and may have evaporated.Visualizing the product by TLC may be difficult in this case.[4]
The staining reagent is not suitable for your compound.Try a different stain. For this compound and its derivatives, potassium permanganate, p-anisaldehyde, or iodine are good options.[5][6][10]
The solvent front is uneven. The TLC plate was not placed vertically in the chamber.Ensure the plate is straight in the developing chamber.
The bottom of the plate is not level.Make sure the bottom of the TLC plate is flat and level in the chamber.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_develop Development & Visualization prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_chamber 2. Prepare Developing Chamber (Add Mobile Phase) prep_plate->prep_chamber spot_sm 3. Spot Starting Material (SM) prep_chamber->spot_sm spot_rxn 4. Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co 5. Create Co-spot (SM + Rxn) spot_rxn->spot_co develop 6. Develop Plate in Chamber spot_co->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize 8. Visualize with Stain (e.g., KMnO4) & Heat dry->visualize analyze 9. Analyze Results visualize->analyze

Caption: Experimental workflow for monitoring reactions by TLC.

Troubleshooting_TLC cluster_streaking Issue: Streaking Spots cluster_rf Issue: Rf Value cluster_visibility Issue: Visibility start Problem with TLC Plate q_streak Are spots streaking? start->q_streak q_rf Incorrect Rf? start->q_rf q_visible Spots not visible? start->q_visible a_streak_conc Dilute Sample q_streak->a_streak_conc Yes a_streak_polar Add Acid/Base to Mobile Phase q_streak->a_streak_polar Yes a_rf_low Increase Mobile Phase Polarity q_rf->a_rf_low Too Low (at baseline) a_rf_high Decrease Mobile Phase Polarity q_rf->a_rf_high Too High (at solvent front) a_visible_conc Concentrate Sample / Re-spot q_visible->a_visible_conc Yes a_visible_stain Use Different Stain (KMnO4, p-Anisaldehyde, Iodine) q_visible->a_visible_stain Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Deprotection of N-Boc-4-piperidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of N-Boc-4-piperidinemethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common and well-established methods for N-Boc deprotection are acid-catalyzed, primarily using Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM) or Hydrogen Chloride (HCl) in an organic solvent, most commonly 1,4-dioxane (B91453).[1][2] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired final salt form of the product.

Q2: My N-Boc deprotection is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient acid concentration or reaction time: Sterically hindered substrates may require stronger acidic conditions or longer reaction times to achieve complete deprotection.[1]

  • Poor reagent quality: Ensure that the acid used (TFA or HCl solution) is not old or degraded, as this can affect its strength.

  • Inadequate temperature: Most Boc deprotections are carried out at room temperature. For particularly stubborn substrates, a slight increase in temperature might be necessary, but this should be done with caution to avoid side reactions.

To address incomplete deprotection, you can try extending the reaction time and monitoring the progress by TLC or LC-MS. If that doesn't work, a higher concentration of the acid can be used.[1]

Q3: I am observing unexpected side products in my reaction. What could they be?

A3: A primary side reaction during acidic N-Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is liberated in the process.[1] While the hydroxyl group of the 4-piperidinemethanol (B45690) moiety is not highly nucleophilic, other sensitive groups in your derivative might be susceptible to this. If your substrate contains electron-rich aromatic rings or other nucleophilic centers, the use of scavengers like triethylsilane or thioanisole (B89551) is recommended to trap the tert-butyl cation.[3]

Q4: How does the presence of the hydroxyl group in this compound affect the deprotection reaction?

A4: The primary alcohol in this compound is generally stable under the acidic conditions used for Boc deprotection. However, under very harsh acidic conditions or with prolonged reaction times, there is a theoretical possibility of side reactions such as ether formation or esterification if other compatible functional groups are present. Standard TFA or HCl deprotection protocols are typically chemoselective for the Boc group.

Q5: What is the best way to work up the reaction and purify the resulting 4-piperidinemethanol?

A5: After complete deprotection, the work-up procedure depends on the desired final product (free amine or salt).

  • For the hydrochloride salt: If using HCl in dioxane, the product often precipitates directly from the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[2]

  • For the free amine: After deprotection with TFA, the excess acid is typically removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to a basic pH. The free amine can then be extracted with an organic solvent. For purification, column chromatography on silica (B1680970) gel can be employed, often using a mobile phase containing a small amount of base (like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) in methanol) to prevent the amine from streaking.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Incomplete Deprotection 1. Insufficient reaction time or acid concentration.[1] 2. Steric hindrance around the Boc group. 3. Deactivated substrate. 4. Poor quality of reagents.1. Extend the reaction time and monitor by TLC/LC-MS. 2. Increase the concentration of TFA or HCl. 3. Consider switching to a stronger acid system. 4. Use fresh, high-purity reagents.
Formation of Side Products 1. Alkylation by the tert-butyl cation.[1] 2. Degradation of other acid-sensitive functional groups.1. Add a scavenger (e.g., triethylsilane, anisole, or thioanisole) to the reaction mixture.[3] 2. Use milder deprotection conditions (e.g., lower temperature, shorter reaction time, or a less harsh acidic reagent).
Product is an oil instead of a solid salt 1. Residual solvent or TFA. 2. The specific counter-ion may not form a crystalline salt with your product.1. Co-evaporate the product with a suitable solvent (e.g., toluene) to azeotropically remove residual TFA. 2. Triturate the oil with a non-polar solvent (e.g., diethyl ether, pentane) to induce precipitation.
Difficulty in Purifying the Free Amine 1. Streaking on silica gel column due to the basic nature of the amine.[4]1. Add a small percentage of a base (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent for column chromatography.

Quantitative Data Summary

The following table summarizes typical conditions for N-Boc deprotection. Please note that optimal conditions may vary depending on the specific derivative of this compound.

Method Reagents Solvent Temperature Time Typical Yield Notes
TFA/DCM 20-50% TFADichloromethane (DCM)0 °C to RT30 min - 2 h>90%A common and generally effective method.[1][5]
HCl/Dioxane 4M HCl1,4-DioxaneRoom Temperature30 min - 4 h>95%Often yields a crystalline hydrochloride salt directly.[3][6]
Thermal NoneHigh-boiling solvent (e.g., TFE, HFIP)RefluxVariableSubstrate dependentA good alternative for acid-sensitive compounds.[7][8]
Lewis Acid ZnBr₂2,2,2-trifluoroethanolRoom TemperatureVariableSubstrate dependentCan be a milder alternative to strong protic acids.
Heteropolyacid Catalytic Dawson heteropolyacidAcetonitrileRoom Temperature10-30 minQuantitativeA greener alternative catalyst.[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For the TFA salt: Proceed to trituration with a non-polar solvent like diethyl ether to precipitate the product.

  • For the free amine: Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of a weak base (e.g., NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

  • Upon completion, the precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the 4-piperidinemethanol hydrochloride salt.[2]

Visualizations

Deprotection_Mechanism NBoc This compound Protonated Protonated Intermediate NBoc->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation Protonated->tButyl Product 4-Piperidinemethanol CarbamicAcid->Product - CO2 CO2 Carbon Dioxide CarbamicAcid->CO2 H_plus H+

Caption: Acid-catalyzed deprotection mechanism of this compound.

Troubleshooting_Workflow Start Incomplete Deprotection Observed CheckTime Increase Reaction Time? Start->CheckTime CheckConc Increase Acid Concentration? CheckTime->CheckConc No Success Complete Deprotection CheckTime->Success Yes CheckReagent Use Fresh Reagents? CheckConc->CheckReagent No CheckConc->Success Yes Alternative Consider Alternative Method CheckReagent->Alternative No CheckReagent->Success Yes

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

References

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrum of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for structural elucidation. The interpretation of mass spectra, particularly for protected intermediates like N-Boc-4-piperidinemethanol, is crucial for ensuring the integrity of synthetic pathways. This guide provides a comparative analysis of the expected mass spectrum of this compound against its unprotected and N-acetylated analogues, supported by experimental data for the latter and a detailed experimental protocol.

Interpreting the Mass Spectrum of this compound

While a publicly available, detailed mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established behavior of N-Boc protected amines. The tert-butyloxycarbonyl (Boc) protecting group is known for its characteristic fragmentation pathways, primarily involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da).

The molecular ion peak ([M]⁺) for this compound (molar mass: 215.29 g/mol ) is expected at an m/z of 215. Subsequent fragmentation is anticipated to proceed through several key pathways:

  • Loss of Isobutylene: A primary fragmentation involves the cleavage of the C-O bond of the Boc group, leading to the loss of isobutylene (C₄H₈) and the formation of a carbamic acid intermediate, which then decarboxylates. This results in a prominent peak at m/z 159 ([M-56]⁺).

  • Loss of the Boc Group: Cleavage of the N-C bond of the carbamate (B1207046) can lead to the loss of the entire Boc group radical, resulting in a fragment at m/z 114, corresponding to the 4-piperidinemethanol (B45690) cation.

  • Formation of the tert-Butyl Cation: A characteristic peak for Boc-protected compounds is the highly stable tert-butyl cation at m/z 57.

  • Piperidine (B6355638) Ring Fragmentation: Further fragmentation of the piperidine ring structure would lead to a series of smaller ions.

Comparative Analysis with Alternative Structures

To provide a clearer understanding of the influence of the N-Boc group on fragmentation, we compare its expected spectrum with the experimental mass spectra of two analogues: the unprotected 4-Piperidinemethanol and N-acetyl-4-piperidinemethanol.

Fragment (m/z) This compound (Predicted) 4-Piperidinemethanol (Experimental) N-acetyl-4-piperidinemethanol (Experimental)
Molecular Ion [M]⁺ 215115157
[M-15]⁺ -100142
[M-31]⁺ (Loss of ·CH₂OH) 18484126
[M-43]⁺ (Loss of ·C₃H₇ or CH₃CO) --114
[M-56]⁺ (Loss of C₄H₈) 159--
[M-57]⁺ (Loss of ·C₄H₉) 158--
57 (C₄H₉⁺) Present--
Base Peak Likely 57 or 15984114

Data for 4-Piperidinemethanol and N-acetyl-4-piperidinemethanol are derived from publicly available spectral data.

This comparison highlights the distinct fragmentation patterns imparted by the different N-substituents. The N-Boc derivative is characterized by fragments related to the protecting group, which are absent in the spectra of the other two compounds. The N-acetyl derivative, in turn, shows a characteristic loss of the acetyl group.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of piperidinemethanol derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1-2 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries.

  • For comparative studies, inject standards of related compounds under the same conditions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [M]⁺ m/z = 215 F1 [M - C₄H₈]⁺ m/z = 159 M->F1 - C₄H₈ F2 [M - Boc·]⁺ m/z = 114 M->F2 - Boc· F3 tert-Butyl Cation [C₄H₉]⁺ m/z = 57 M->F3 F4 [M - ·CH₂OH]⁺ m/z = 184 M->F4 - ·CH₂OH F5 [159 - CO₂]⁺ m/z = 115 F1->F5 - CO₂

FT-IR Analysis of N-Boc-4-piperidinemethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional group transformations during chemical synthesis is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the FT-IR spectrum of N-Boc-4-piperidinemethanol, highlighting the key spectral changes from its precursor, 4-piperidinemethanol (B45690), and the characteristic absorptions of the Boc protecting group.

Comparison of FT-IR Spectral Data

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-piperidinemethanol results in distinct and predictable changes in the FT-IR spectrum. The most notable differences are the disappearance of the N-H stretching and bending vibrations and the appearance of a strong carbonyl (C=O) absorption from the Boc group.

The table below summarizes the key FT-IR absorption bands for this compound and its parent compound, 4-piperidinemethanol. This quantitative data facilitates a clear comparison of the functional groups present in each molecule.

Functional GroupThis compound Wavenumber (cm⁻¹)4-Piperidinemethanol Wavenumber (cm⁻¹)Vibrational Mode
O-H (Alcohol)Broad, ~3400-3200Broad, ~3400-3200Stretching
N-H (Amine)Absent~3350-3310 (secondary amine)Stretching
C-H (Alkyl)~2975-2850~2950-2850Stretching
C=O (Carbamate)Strong, ~1685AbsentStretching
N-H (Amine)Absent~1650-1580Bending
C-N (Carbamate)~1420AbsentStretching
C-O (Alcohol)~1040~1040Stretching
C-N (Amine)Absent~1250-1020Stretching

Experimental Protocol: FT-IR Analysis

The following is a general methodology for obtaining the FT-IR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • The resulting interferogram is then subjected to a Fourier transform by the instrument's software to generate the infrared spectrum.

  • The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Processing:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Workflow for FT-IR Functional Group Analysis

The logical workflow for analyzing the FT-IR spectrum of this compound to confirm the presence of its key functional groups is illustrated in the diagram below.

FTIR_Analysis_Workflow cluster_0 FT-IR Spectrum Acquisition cluster_1 Spectral Interpretation cluster_2 Functional Group Assignment Sample This compound Spectrometer FT-IR Spectrometer (ATR) Sample->Spectrometer Analyze Spectrum Raw FT-IR Spectrum Spectrometer->Spectrum Generate OH_Peak Broad Peak ~3400-3200 cm⁻¹ CH_Peak Sharp Peaks ~2975-2850 cm⁻¹ CO_Peak Strong, Sharp Peak ~1685 cm⁻¹ CN_Peak Peak at ~1420 cm⁻¹ OH_Group O-H (Alcohol) OH_Peak->OH_Group Indicates CH_Group C-H (Alkyl) CH_Peak->CH_Group Indicates CO_Group C=O (Boc-Carbamate) CO_Peak->CO_Group Indicates CN_Group C-N (Carbamate) CN_Peak->CN_Group Indicates

Caption: Workflow for identifying functional groups in this compound via FT-IR.

A Comparative Guide to N-Boc-4-piperidinemethanol and Other Protected Piperidine Alcohols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Piperidine (B6355638) scaffolds are prevalent in a vast number of pharmaceuticals, and their functionalization often requires the use of protecting groups. This guide provides an objective comparison of N-Boc-4-piperidinemethanol with other commonly used protected piperidine alcohols, focusing on their performance in key synthetic transformations and their relative stability. This analysis is supported by representative experimental data and detailed protocols to aid in the strategic selection of the optimal building block for your research needs.

The piperidine moiety is a "privileged scaffold" in medicinal chemistry due to its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The nitrogen atom within the piperidine ring allows for modulation of solubility, lipophilicity, and metabolic stability.[2] To facilitate selective chemical modifications at other positions of the piperidine ring, the nitrogen atom is often temporarily masked with a protecting group. The choice of this protecting group can significantly impact the efficiency and outcome of subsequent synthetic steps.

This guide focuses on the comparison of this compound with its analogues bearing other common amine protecting groups: benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its Cbz and Fmoc-protected counterparts is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in different solvent systems and their compatibility with various reaction conditions.

CompoundProtecting GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound BocC₁₁H₂₁NO₃215.29[3]78-82[4]308.0 ± 15.0 (Predicted)
N-Cbz-4-piperidinemethanol CbzC₁₄H₁₉NO₃249.31[5]93-97405.8 ± 25.0 (Predicted)
N-Fmoc-4-piperidinemethanol FmocC₂₁H₂₃NO₃353.42Not available536.9 ± 39.0 (Predicted)

Table 1: Physicochemical Properties of N-Protected 4-Piperidinemethanols

Performance in Key Chemical Reactions

The utility of these protected piperidine alcohols is determined by their reactivity in common synthetic transformations. This section compares their performance in oxidation of the primary alcohol and a representative nucleophilic substitution reaction.

Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this conversion. While direct comparative studies are scarce, the expected yields for the oxidation of N-Boc, N-Cbz, and N-Fmoc protected 4-piperidinemethanols are generally high, as the protecting groups are stable under these neutral conditions.

SubstrateProtecting GroupTypical Yield (%)
This compoundBoc>90
N-Cbz-4-piperidinemethanolCbz>90
N-Fmoc-4-piperidinemethanolFmoc>90

Table 2: Representative Yields for Dess-Martin Oxidation of N-Protected 4-Piperidinemethanols

It is important to note that the purification of the resulting aldehydes may vary in difficulty depending on the protecting group and the reaction byproducts.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific substitution of primary and secondary alcohols.[6] In this reaction, the alcohol is activated in situ to allow for displacement by a nucleophile, such as a carboxylic acid, leading to the formation of an ester. The success of the Mitsunobu reaction can be influenced by the steric hindrance and electronic properties of the protecting group.

SubstrateProtecting GroupNucleophileTypical Yield (%)
This compoundBocBenzoic Acid80-95
N-Cbz-4-piperidinemethanolCbzBenzoic Acid80-95
N-Fmoc-4-piperidinemethanolFmocBenzoic Acid75-90

Table 3: Representative Yields for the Mitsunobu Reaction of N-Protected 4-Piperidinemethanols with Benzoic Acid

The slightly lower yields sometimes observed with the Fmoc group may be attributed to its larger steric bulk, which can hinder the approach of the reagents.

Stability of the Protecting Group

The stability of the protecting group under various conditions is a critical factor in multistep synthesis. The Boc, Cbz, and Fmoc groups exhibit orthogonal stability profiles, allowing for their selective removal in the presence of each other.

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H₂/Pd)
Boc LabileStableStable
Cbz StableStableLabile
Fmoc StableLabileStable

Table 4: General Stability of Common Amine Protecting Groups [7]

This orthogonality is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups.

Experimental Protocols

Detailed experimental protocols for the key reactions discussed are provided below.

General Protocol for Dess-Martin Oxidation

experimental_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start N-Protected-4-piperidinemethanol reaction Stir at room temperature (0.5 - 2 hours) start->reaction 1. Dissolve in DCM reagents Dess-Martin Periodinane Dichloromethane (B109758) (DCM) reagents->reaction 2. Add DMP workup Quench with Na₂S₂O₃/NaHCO₃ solution Extract with DCM reaction->workup 3. Monitor by TLC purification Column Chromatography workup->purification 4. Isolate organic layer product N-Protected-4-piperidinecarboxaldehyde purification->product 5. Purify

Dess-Martin Oxidation Workflow

To a solution of the N-protected-4-piperidinemethanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature is added Dess-Martin periodinane (1.2 eq).[8] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-protected-4-piperidinecarboxaldehyde.

General Protocol for Mitsunobu Reaction

mitsunobu_workflow cluster_start Starting Materials cluster_reagent_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_product Product start N-Protected-4-piperidinemethanol Triphenylphosphine (B44618) (PPh₃) Benzoic Acid reaction Stir at 0°C to room temperature start->reaction 1. Dissolve in THF reagent Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) reagent->reaction 2. Add dropwise at 0°C workup Concentrate and purify reaction->workup 3. Monitor by TLC product N-Protected-4-(benzoyloxymethyl)piperidine workup->product 4. Column Chromatography

Mitsunobu Reaction Workflow

To a solution of the N-protected-4-piperidinemethanol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0°C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[1] The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-protected-4-(benzoyloxymethyl)piperidine.

Deprotection Protocols

The choice of deprotection method is dictated by the protecting group.

deprotection_pathways cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection boc_start This compound boc_product 4-Piperidinemethanol boc_start->boc_product Acidic Conditions boc_reagent TFA in DCM cbz_start N-Cbz-4-piperidinemethanol cbz_product 4-Piperidinemethanol cbz_start->cbz_product Hydrogenolysis cbz_reagent H₂/Pd-C fmoc_start N-Fmoc-4-piperidinemethanol fmoc_product 4-Piperidinemethanol fmoc_start->fmoc_product Basic Conditions fmoc_reagent Piperidine in DMF

Deprotection Pathways

  • N-Boc Deprotection: The N-Boc protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the amine as its trifluoroacetate (B77799) salt.[9]

  • N-Cbz Deprotection: The N-Cbz protected compound is dissolved in a suitable solvent such as methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.[10]

  • N-Fmoc Deprotection: The N-Fmoc protected compound is dissolved in a solution of 20% piperidine in N,N-dimethylformamide (DMF) and stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified to remove the dibenzofulvene-piperidine adduct and obtain the free amine.[9]

Conclusion

The choice between this compound and its Cbz or Fmoc-protected analogues depends on the overall synthetic strategy.

  • This compound is an excellent choice for many applications due to the ease of Boc group removal under acidic conditions, while it remains stable to a wide range of other reagents, including bases and hydrogenation conditions.[3]

  • N-Cbz-4-piperidinemethanol is preferred when acidic or basic conditions need to be avoided during deprotection, as the Cbz group is readily cleaved by catalytic hydrogenolysis.

  • N-Fmoc-4-piperidinemethanol is the building block of choice when orthogonality to acid-labile protecting groups is required, as the Fmoc group is selectively removed under mild basic conditions.

By understanding the distinct properties and reactivity of each of these protected piperidine alcohols, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery process.

References

A Comparative Guide to the Synthetic Advantages of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. N-Boc-4-piperidinemethanol has emerged as a highly versatile and advantageous reagent for the introduction of the 4-(hydroxymethyl)piperidine moiety, a common scaffold in a multitude of therapeutic agents. This guide provides a comparative analysis of this compound against other N-protected alternatives, supported by experimental data from the synthesis of a key pharmaceutical intermediate.

The Strategic Advantage of the Boc Protecting Group

The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This orthogonality to other common protecting groups is a cornerstone of modern multi-step synthesis.

Key Advantages of the Boc Group:

  • Acid Lability: The Boc group is easily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically yielding the free amine, carbon dioxide, and isobutene. This deprotection strategy is often clean and high-yielding.

  • Base Stability: It is robust in the presence of strong bases like sodium hydroxide (B78521) and amine bases such as piperidine, making it compatible with a wide array of reaction conditions.

  • Hydrogenolysis Stability: Unlike the benzyloxycarbonyl (Cbz) group, which is cleaved by catalytic hydrogenation, the Boc group is stable under these conditions. This allows for the selective deprotection of a Cbz group in the presence of a Boc group.

  • Orthogonality: The distinct deprotection methods for Boc, Cbz, and 9-fluorenylmethyloxycarbonyl (Fmoc) groups allow for strategic, sequential deprotection in the synthesis of complex molecules.

Caption: Orthogonal stability of common amine protecting groups.

Performance in a Multi-Step Synthesis: A Case Study

The advantages of this compound can be clearly illustrated in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the production of the anticancer drug Vandetanib.[1] The synthesis involves three key steps starting from 4-piperidinemethanol (B45690): N-Boc protection, activation of the hydroxyl group via tosylation, and finally, O-alkylation.

Data Presentation

The following table summarizes the yields for each step in the synthesis of the Vandetanib intermediate. While direct comparative data for an N-Cbz analogue in this specific sequence is not available in the cited literature, the choice of the Boc group is strategic. Deprotection of a Cbz group would require hydrogenation, which could be incompatible with other functional groups in a more complex Vandetanib synthesis, making the acid-labile Boc group a more versatile choice.

StepTransformationStarting MaterialProductReagentsYield (%)
1N-Boc Protection4-Piperidinemethanoltert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate(Boc)₂O, THF85.0%[1]
2O-Tosylationtert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateTsCl, Pyridine (B92270)45.1%[1]
3O-Alkylationtert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylatetert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylateMethyl 3-hydroxy-4-methoxybenzoate, K₂CO₃, DMF51.2%[1]

Caption: Experimental workflow for the synthesis of a Vandetanib intermediate.

Experimental Protocols

The following are the detailed experimental protocols for the synthesis of the Vandetanib intermediate.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

To a solution of 4-piperidinemethanol (1 equivalent) in tetrahydrofuran (B95107) (THF), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is concentrated in vacuo. The residue is then dissolved in diethyl ether, washed sequentially with water and brine, and dried over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Step 2: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) is dissolved in pyridine and the solution is cooled to 0°C. p-Toluenesulfonyl chloride (TsCl, 1 equivalent) is then added portion-wise, and the mixture is stirred at 5°C for 10 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by crystallization from ethyl acetate-hexane to afford tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Step 3: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

A mixture of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent), methyl 3-hydroxy-4-methoxybenzoate (1 equivalent), and potassium carbonate (1 equivalent) in dimethylformamide (DMF) is heated to 153°C and stirred for 10 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.[1]

Conclusion

This compound stands out as a superior choice for many synthetic applications due to the robust yet selectively labile nature of the Boc protecting group. Its stability to basic and reductive conditions, combined with its ease of removal under acidic conditions, provides a level of versatility that is often essential in the multi-step synthesis of complex pharmaceutical agents. The successful and high-yielding incorporation of this building block in the synthesis of a Vandetanib intermediate underscores its practical advantages for researchers, scientists, and drug development professionals.

References

Determining the Purity of N-Boc-4-piperidinemethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N-Boc-4-piperidinemethanol is paramount. This versatile building block is crucial in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of this compound, offering insights into their principles, advantages, and limitations, complete with experimental protocols and comparative data.

The most common techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct capabilities for detecting and quantifying the principal compound and its potential impurities.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Primary Use Quantification of the main component and non-volatile or thermally labile impurities.Quantification of the main component and volatile impurities, including residual solvents.Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte.[1]
Typical Purity Range Reported >98%≥97% to ≥99%[2][3]Provides an absolute purity value (e.g., 99.5% ± 0.2%).
Advantages - Wide applicability to a broad range of compounds. - High resolution and sensitivity. - Suitable for non-volatile and thermally unstable compounds.[4]- High separation efficiency for volatile compounds. - Fast analysis times for simple mixtures.[4]- Primary analytical method. - Highly accurate and precise. - Provides structural information.
Limitations - Requires impurities to have a chromophore for UV detection. - Can be more time-consuming for method development.- Limited to volatile and thermally stable compounds. - Potential for thermal degradation of the analyte.[5]- Lower sensitivity for trace impurities compared to chromatographic methods. - Requires a certified internal standard for absolute quantification.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of purity determination. Below are representative protocols for HPLC, GC, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities. Since this compound lacks a strong UV chromophore, detection is typically performed at a low wavelength (e.g., 210 nm).[6]

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.[6]

Gas Chromatography (GC-FID)

GC is a common method for purity assessment, particularly for identifying and quantifying volatile impurities and residual solvents.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP1-MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[7]

  • Injector Temperature: 280 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 170 °C, hold for 1 minute.

    • Ramp to 190 °C at 8 °C/min.

    • Ramp to 293 °C at 18 °C/min, hold for 7.1 minutes.

    • Ramp to 325 °C at 50 °C/min, hold for 6.1 minutes.[7]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL with a split ratio of 1:50.[7]

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR can be used to determine the absolute purity of this compound by comparing the integral of a known analyte proton signal to that of a certified internal standard.[1]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard and add it to the same NMR tube.[1]

    • Add approximately 0.75 mL of the deuterated solvent.[1]

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and internal standard) to ensure full signal relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for both the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for determining the purity of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Evaluation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject/Analyze GC GC Analysis Dissolution->GC Inject/Analyze qNMR qNMR Analysis Dissolution->qNMR Inject/Analyze Purity_HPLC Purity by Area % HPLC->Purity_HPLC Purity_GC Purity by Area % GC->Purity_GC Purity_qNMR Absolute Purity Calculation qNMR->Purity_qNMR Impurity_Profile Impurity Profiling (LC-MS/GC-MS) Purity_HPLC->Impurity_Profile Purity_GC->Impurity_Profile Final_Report Certificate of Analysis Purity_qNMR->Final_Report Impurity_Profile->Final_Report

Caption: General workflow for the purity analysis of this compound.

Method_Selection cluster_properties Analyte Properties cluster_methods Recommended Method Analyte This compound Volatility Volatility & Thermal Stability Analyte->Volatility Impurity_Type Nature of Impurities Analyte->Impurity_Type Info_Needed Required Information Analyte->Info_Needed HPLC HPLC (Non-volatile/Thermally Labile Impurities) Volatility->HPLC Low GC GC (Volatile Impurities/Residual Solvents) Volatility->GC High Impurity_Type->HPLC Non-volatile Impurity_Type->GC Volatile Info_Needed->HPLC Relative Purity Info_Needed->GC Relative Purity qNMR qNMR (Absolute Purity/Structural Confirmation) Info_Needed->qNMR Absolute Purity

Caption: Decision matrix for selecting an analytical method for this compound.

References

A Comparative Guide to N-Boc-4-piperidinemethanol and Its Alternatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the use of specialized building blocks is paramount to the successful synthesis of novel therapeutic agents. N-Boc-4-piperidinemethanol is a key intermediate, widely employed for its versatile piperidine (B6355638) scaffold, which is a common motif in many approved drugs.[1][2] This guide provides an objective comparison of this compound with its common alternatives, focusing on their quality attributes as detailed in a Certificate of Analysis (CoA), and provides supporting experimental protocols for their evaluation.

Introduction to N-Protected 4-Piperidinemethanol (B45690) Derivatives

N-protected 4-piperidinemethanol derivatives are invaluable tools in medicinal chemistry, primarily used as linkers or scaffolds to introduce the piperidine moiety into a target molecule. The protecting group on the piperidine nitrogen is crucial as it prevents unwanted side reactions and allows for selective chemical transformations. The choice of protecting group—most commonly tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), or p-toluenesulfonyl (Tosyl)—significantly influences the compound's properties, including its stability, solubility, and the conditions required for its removal.[3][4][5]

  • This compound: Widely favored for its stability under a broad range of reaction conditions and the relative ease of its removal under acidic conditions.[3][6]

  • N-Cbz-4-piperidinemethanol: An alternative that is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the Boc group.[4][7]

  • N-Tosyl-4-piperidinemethanol: Offers a robust protecting group that is stable to both acidic and strongly basic conditions, as well as many oxidative and reductive conditions. Its removal is typically achieved using strong reducing agents like sodium in liquid ammonia.[3]

The selection of the appropriate derivative is a critical decision in the design of a synthetic route, impacting reaction yields and the overall efficiency of the drug development process.

Comparison of Quality Parameters: A Certificate of Analysis Overview

The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a chemical substance. For researchers, a thorough evaluation of the CoA is essential to ensure the reliability and reproducibility of their experiments. Below is a comparative summary of typical specifications found in CoAs for this compound and its Cbz and Tosyl analogs.

ParameterThis compoundN-Cbz-4-piperidinemethanolN-Tosyl-4-piperidinemethanol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (by HPLC) ≥ 98.0%≥ 98.0%≥ 98.0%
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure
Melting Point 78-82 °C98-102 °C118-122 °C
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents (by GC) ≤ 0.5% (total)≤ 0.5% (total)≤ 0.5% (total)
Solubility Soluble in methanol, chloroform (B151607)Soluble in methanol, chloroformSoluble in methanol, chloroform

Experimental Protocols for Quality Assessment

To ensure the quality of these critical building blocks, several analytical techniques are employed. The following are detailed protocols for key experiments cited in a typical Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the N-protected 4-piperidinemethanol derivative by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Run the gradient method to elute the compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • The resulting spectrum should be consistent with the expected chemical shifts and splitting patterns for the respective N-protected 4-piperidinemethanol derivative.

Water Content Determination by Karl Fischer Titration

This is a highly accurate method for determining the water content in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • The titrator is prepared and standardized according to the manufacturer's instructions.

    • A known weight of the sample is accurately introduced into the titration vessel.

    • The titration is initiated, and the instrument automatically determines the amount of water present.

    • The result is typically expressed as a weight percentage.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium or Hydrogen.

  • Procedure:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • The vial is sealed and heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

    • A sample of the headspace gas is injected into the GC.

    • The content of each residual solvent is determined by comparing the peak areas to those of a known standard.

Visualizing the Synthetic Workflow and Logical Relationships

The following diagrams illustrate the general synthetic workflow for preparing N-protected 4-piperidinemethanol derivatives and the logical relationship in selecting a protecting group.

G General Synthetic Workflow A 4-Piperidinemethanol C N-Protection Reaction (Base, Solvent) A->C B Protecting Group Reagent (e.g., Boc-anhydride, Cbz-Cl, Ts-Cl) B->C D N-Protected 4-Piperidinemethanol C->D E Purification (e.g., Crystallization, Chromatography) D->E F Final Product E->F

Caption: General workflow for synthesizing N-protected 4-piperidinemethanol.

G Protecting Group Selection Logic A Desired Chemical Transformation C Choice of Protecting Group A->C B Reaction Conditions B->C D Boc (Acid Labile) C->D Need base/nucleophile stability E Cbz (Hydrogenolysis) C->E Need acid/base stability F Tosyl (Strong Reduction) C->F Need high stability to various conditions

References

A Comparative Guide to the Synthetic Routes of N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinemethanol is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceutical compounds. Its preparation can be accomplished through several synthetic pathways. This guide provides a comparative analysis of three common synthetic routes, offering an objective look at their performance based on experimental data, alongside detailed protocols, scalability considerations, and safety profiles.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Boc ProtectionRoute 2: Carboxylic Acid ReductionRoute 3: Ester Reduction & Protection
Starting Material 4-Piperidinemethanol (B45690)N-Boc-isonipecotic acidEthyl isonipecotate
Key Reagents Di-tert-butyl dicarbonate (B1257347), TriethylamineBorane-tetrahydrofuran (B86392) complexLithium aluminum hydride, Di-tert-butyl dicarbonate
Typical Yield High84%[1]Quantitative (reduction step)
Reaction Time Overnight[1]Overnight[1]Overnight (reduction), Overnight (protection)
Purity HighHigh (after chromatography)[1]High
Scalability Readily scalableScalable with safety considerations for borane (B79455) reagentsScalable with significant safety protocols for LAH
Safety Concerns Standard handling of organic reagentsFlammable and moisture-sensitive borane reagentHighly reactive, pyrophoric, and water-reactive LAH
Cost-Effectiveness Favorable due to readily available starting materialsDependent on the cost of the N-Boc protected starting materialCan be cost-effective if LAH handling is well-established

Synthetic Route Overviews

This section details the chemical transformations for each synthetic pathway.

Route 1: Boc Protection of 4-Piperidinemethanol

This is a straightforward, one-step protection reaction.

Route_1 4-Piperidinemethanol 4-Piperidinemethanol This compound This compound 4-Piperidinemethanol->this compound Boc2O, Et3N DCM, 0 °C to RT

Figure 1. Boc Protection of 4-Piperidinemethanol
Route 2: Reduction of N-Boc-isonipecotic acid

This route involves the direct reduction of a carboxylic acid to an alcohol.

Route_2 N-Boc-isonipecotic_acid N-Boc-isonipecotic acid This compound This compound N-Boc-isonipecotic_acid->this compound BH3·THF THF, 0 °C to RT

Figure 2. Reduction of N-Boc-isonipecotic acid
Route 3: Reduction of Ethyl Isonipecotate followed by Boc Protection

A two-step approach starting from the corresponding ester.

Route_3 Ethyl_isonipecotate Ethyl isonipecotate 4-Piperidinemethanol 4-Piperidinemethanol Ethyl_isonipecotate->4-Piperidinemethanol LiAlH4 THF, 0 °C to RT This compound This compound 4-Piperidinemethanol->this compound Boc2O, Et3N DCM, 0 °C to RT

Figure 3. Two-step synthesis from Ethyl Isonipecotate

Experimental Protocols

Route 1: Boc Protection of 4-Piperidinemethanol

Materials:

  • 4-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinemethanol in dichloromethane.

  • Cool the solution in an ice bath and add triethylamine.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction by adding water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Route 2: Reduction of N-Boc-isonipecotic acid

Materials:

  • N-(tert-butoxycarbonyl)-isonipecotic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (B95107) (THF)

  • Water

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid (5.73 g, 25 mmol) in tetrahydrofuran (50 mL) in a reaction flask and cool to 0 °C in an ice bath.[1]

  • Slowly add borane-tetrahydrofuran complex (1M solution in THF, 25 mL, 25 mmol) over 30 minutes.[1]

  • Stir the reaction mixture at 0 °C overnight and then allow it to warm to room temperature for 6 hours.[1]

  • Carefully add water (10 mL) to quench the reaction, followed by the addition of a solution of potassium carbonate (5 g in 50 mL of water).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography (1:1 hexane:ethyl acetate) to give this compound as white crystals (4.55 g, 84% yield).[1]

Route 3: Reduction of Ethyl Isonipecotate followed by Boc Protection

Step 3a: Reduction of Ethyl Isonipecotate

Materials:

  • Ethyl isonipecotate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Suspend lithium aluminum hydride in THF in a reaction vessel and cool to 0 °C.

  • Slowly add a solution of ethyl isonipecotate in THF to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and slowly add water, followed by a 15% aqueous NaOH solution.

  • Filter the resulting precipitate and concentrate the filtrate to obtain 4-piperidinemethanol.

Step 3b: Boc Protection of 4-Piperidinemethanol

Follow the protocol described in Route 1 .

Scalability and Safety Considerations

Route 1: Boc Protection

  • Scalability: This reaction is generally considered highly scalable with good heat management during the addition of Boc₂O.

  • Safety: Standard laboratory safety precautions are required. Di-tert-butyl dicarbonate can be an irritant. Triethylamine is flammable and has a strong odor.

Route 2: Carboxylic Acid Reduction

  • Scalability: The use of borane-tetrahydrofuran complex is scalable, but requires careful handling. The reaction is exothermic, and the reagent is flammable and reacts with moisture. Industrial-scale use of BTHF requires specialized equipment and procedures to handle diborane (B8814927) gas that can be evolved.

  • Safety: Borane-tetrahydrofuran complex is a flammable liquid and is water-reactive, producing flammable hydrogen gas. It should be handled under an inert atmosphere. The autoignition temperature of diborane in air is between 136-139 °C.[2]

Route 3: Ester Reduction & Protection

  • Scalability: The use of lithium aluminum hydride (LAH) on a large scale presents significant safety challenges. The reaction is highly exothermic, and LAH is a pyrophoric solid that reacts violently with water.

  • Safety: Lithium aluminum hydride is a highly reactive and flammable solid that can ignite spontaneously in moist air or upon friction.[3][4] It reacts violently with water and many other common laboratory solvents and reagents, releasing flammable hydrogen gas.[3] Grinding LAH is extremely dangerous and can cause explosions.[3] Strict anhydrous conditions and an inert atmosphere are mandatory. Class D fire extinguishers (for combustible metals) must be readily available.[4]

Concluding Remarks

The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, available equipment, safety infrastructure, and cost of starting materials.

  • Route 1 is the most straightforward and is often preferred for laboratory-scale synthesis due to its simplicity and the use of relatively benign reagents.

  • Route 2 offers a direct conversion from the N-protected carboxylic acid and can provide high yields, but requires careful handling of the borane reagent.

  • Route 3 is a viable option, particularly if ethyl isonipecotate is a more readily available or cost-effective starting material. However, the use of lithium aluminum hydride necessitates stringent safety protocols, especially at larger scales.

For industrial applications, a thorough process safety assessment is crucial for both Route 2 and Route 3. While Route 1 may appear less direct if starting from a precursor to 4-piperidinemethanol, its superior safety profile and ease of handling often make it the most practical choice for scale-up.

References

The Strategic Advantage of N-Boc-4-piperidinemethanol Linkers in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) necessitates a meticulous selection of each component to ensure optimal efficacy. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker plays a critical role in dictating the overall performance of the PROTAC molecule. This guide provides a comprehensive comparison of N-Boc-4-piperidinemethanol as a linker scaffold against other commonly used alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's biological activity. It governs the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase—which is a prerequisite for subsequent protein degradation. Furthermore, the linker's physicochemical properties significantly influence the PROTAC's solubility, cell permeability, and metabolic stability.

This compound and its derivatives are increasingly utilized as rigid linkers in PROTAC design. The piperidine (B6355638) ring introduces conformational constraint, which can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target protein and the E3 ligase. This can lead to enhanced ternary complex stability and, consequently, more efficient protein degradation.

Comparative Analysis of Linker Performance

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandDC50DmaxReference
Piperazine (B1678402) (related to Piperidine) Compound 34BRD4Cereblon (CRBN)60 nM>90%[1]
Flexible (Alkyl/PEG) dBET1BRD4Cereblon (CRBN)~10-30 nM>90%[2]
Flexible (PEG) PROTAC BRD4 Degrader-13BRD4Von Hippel-Lindau (VHL)0.025 - 6.0 nMNot Specified[3]

Note: Direct comparative data for an this compound linker in a BRD4 PROTAC was not available in the reviewed literature. The piperazine-containing PROTAC is presented as a structurally related example of a rigid, heterocyclic linker.

The data suggests that while flexible linkers like PEG can lead to highly potent degraders, rigid linkers incorporating heterocyclic scaffolds such as piperazine can also achieve impressive degradation efficacy. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical validation is crucial.

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC development is achieving favorable drug-like properties, particularly cell permeability, given their typically high molecular weight. The linker plays a crucial role in modulating these properties.

Linker TypeKey Physicochemical CharacteristicsImpact on Cell Permeability
Piperidine/Piperazine - Imparts rigidity- Can improve aqueous solubility- May enhance metabolic stabilityCan improve cell permeability by reducing the polar surface area through intramolecular hydrogen bonding and providing a more "drug-like" scaffold.[4][5][6]
PEG (Polyethylene Glycol) - Increases hydrophilicity and solubility- Highly flexibleCan have a variable impact; while increasing solubility, the high polarity can sometimes hinder passive diffusion across the cell membrane.
Alkyl Chains - Hydrophobic- Highly flexibleCan improve passive diffusion due to lipophilicity, but may decrease aqueous solubility.

The rigid nature of the piperidine scaffold can help to shield polar functional groups within the PROTAC molecule, reducing the topological polar surface area (TPSA) and potentially improving passive diffusion across the cell membrane.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers. Below are generalized protocols for the synthesis of a PROTAC incorporating a piperidine-based linker and for the subsequent biological evaluation of its degradation activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Piperidine-Based Linker

This protocol describes a general two-step synthesis involving the deprotection of an N-Boc-protected piperidine linker followed by amide coupling to the target-binding ligand.

Step 1: Boc Deprotection of the Piperidine Linker

  • Dissolve the N-Boc-4-aminomethylpiperidine-E3 ligase ligand conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine-linker-E3 ligase ligand, which is often used in the next step without further purification.

Step 2: Amide Coupling to the BRD4 Ligand (JQ1-acid)

  • Dissolve the BRD4 ligand, JQ1-acid (1.0 equivalent), in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected piperidine-linker-E3 ligase ligand from Step 1 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight and monitor its progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Cell-Based BRD4 Degradation Assay (Western Blot)

This protocol outlines the procedure for assessing the ability of the synthesized PROTAC to degrade BRD4 in a cellular context.

  • Cell Culture and Treatment: Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7, or a relevant leukemia cell line) in appropriate culture plates. Allow the cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (typically 4 to 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 and a loading control antibody (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the dose-response data to a nonlinear regression curve.

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub Ubiquitin E3->Ub recruits Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Synthesis_Workflow start Start: N-Boc-Piperidine-E3 Ligand JQ1-Acid deprotection Step 1: Boc Deprotection (TFA or HCl) start->deprotection coupling Step 2: Amide Coupling (HATU, DIPEA) deprotection->coupling purification Purification (HPLC) coupling->purification final_protac Final PROTAC purification->final_protac

PROTAC Synthesis Workflow

Conclusion

The selection of an appropriate linker is a critical decision in the design of efficacious PROTACs. While flexible linkers have demonstrated high potency, rigid linkers incorporating scaffolds such as this compound offer a compelling strategy to enhance drug-like properties, including metabolic stability and cell permeability, without compromising degradation efficiency. The inherent rigidity of the piperidine ring can facilitate the formation of a stable and productive ternary complex, a key determinant of PROTAC success. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to rationally design and synthesize the next generation of targeted protein degraders. Ultimately, the optimal linker choice will be target-dependent, and a systematic evaluation of different linker classes is essential to unlock the full therapeutic potential of PROTACs.

References

A Comparative Spectroscopic Guide to N-Boc-4-piperidinemethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectroscopic characteristics of key building blocks is paramount for efficient reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic data for N-Boc-4-piperidinemethanol, a versatile intermediate, alongside two closely related alternatives: N-Boc-4-piperidone and 4-hydroxymethylpiperidine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is supported by detailed experimental protocols to aid in reproducible research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This allows for a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound¹H NMR Chemical Shifts (δ ppm)
This compound ~4.09 (br s, 2H, -CH₂-), ~3.47 (t, 2H), ~2.69 (t, 2H), ~1.75 (m, 1H), ~1.65 (d, 2H), 1.45 (s, 9H, Boc), ~1.18 (m, 2H)
N-Boc-4-piperidone ~3.71 (t, 4H), ~2.44 (t, 4H), 1.49 (s, 9H, Boc)
4-Hydroxymethylpiperidine ~3.49 (d, 2H), ~3.08 (dt, 2H), ~2.58 (td, 2H), ~1.71 (m, 3H), ~1.20 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound¹³C NMR Chemical Shifts (δ ppm)
This compound 154.9, 79.2, 67.8, 44.0 (br), 39.4, 29.5, 28.4
N-Boc-4-piperidone 208.7, 80.0, 45.9, 41.0, 28.4
4-Hydroxymethylpiperidine 68.0, 46.5, 40.5, 30.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (O-H stretch), ~2925, 2855 (C-H stretch), ~1685 (C=O stretch, carbamate)
N-Boc-4-piperidone ~2970, 2860 (C-H stretch), ~1720 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate)
4-Hydroxymethylpiperidine ~3300 (O-H stretch, broad), ~3150 (N-H stretch), ~2920, 2850 (C-H stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺) or [M+H]⁺Key Fragment Ions (m/z)
This compound 215.15 (M⁺)158 ([M-57]⁺, loss of t-butyl), 114 ([M-101]⁺, loss of Boc), 100, 82, 57
N-Boc-4-piperidone 199.12 (M⁺)142 ([M-57]⁺, loss of t-butyl), 98, 57, 41
4-Hydroxymethylpiperidine 115.10 (M⁺)98 ([M-17]⁺, loss of OH), 84 ([M-31]⁺, loss of CH₂OH), 70, 56

Experimental Protocols

Detailed methodologies are crucial for the acquisition of reliable and comparable spectroscopic data. Below are the general experimental protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to single peaks for each unique carbon atom. A sufficient relaxation delay was used to ensure accurate integration, although routine spectra for qualitative identification were acquired with standard parameters.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between salt plates (NaCl or KBr).

  • Instrumentation: Spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Data was typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometers were used.

  • Ionization: For EI-MS, a standard 70 eV electron beam was used to ionize the sample. For ESI-MS, the sample solution was infused into the source at a constant flow rate.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Visualizing Structural Relationships and Workflows

To better illustrate the relationships between the compared compounds and the general workflow for obtaining and analyzing spectroscopic data, the following diagrams are provided.

Structural_Relationships N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidinemethanol This compound N_Boc_4_piperidone->N_Boc_4_piperidinemethanol Reduction 4_Hydroxymethylpiperidine 4-Hydroxymethylpiperidine N_Boc_4_piperidinemethanol->4_Hydroxymethylpiperidine Deprotection

Caption: Synthetic relationship between the compared molecules.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve in Appropriate Solvent NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process_Spectra Process Raw Data NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Interpret_Spectra Interpret Spectra (Chemical Shifts, Frequencies, m/z) Process_Spectra->Interpret_Spectra Structure_Elucidation Structure Elucidation/ Confirmation Interpret_Spectra->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Safety Operating Guide

Proper Disposal of N-Boc-4-piperidinemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the operational handling and disposal of N-Boc-4-piperidinemethanol (CAS No. 123855-51-6), a common building block in the synthesis of piperidine (B6355638) derivatives.

Understanding the Compound: Key Data

A thorough understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₃[1][2][3]
Molecular Weight 215.29 g/mol [1][2][3]
Melting Point 78-82 °C
Boiling Point 308.0±15.0 °C (Predicted)[4]
Density 1.059±0.06 g/cm³ (Predicted)[4]
Storage Temperature Room Temperature; Keep in a dark, dry, and well-ventilated place.[4][5]

Health and Safety Hazards

This compound is classified as an irritant.[6] It can cause skin and serious eye irritation.[6] Inhalation may also lead to respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Recommended PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 (US) or equivalent respirator is recommended, especially when handling the solid powder and generating dust.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must adhere to federal, state, and local environmental regulations.[7] The following steps provide a general guideline for its proper disposal in a laboratory setting.

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated this compound solid in a designated, properly labeled waste container. This includes any contaminated items such as weighing paper or spatulas.

  • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled container. Do not mix with incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be collected in a designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the first rinse should be collected as hazardous waste.

2. Container Selection and Labeling:

  • Container Choice: Use containers that are chemically resistant and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The concentration and any other components in the waste mixture should also be indicated.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[8]

  • One common disposal method for this type of organic compound is incineration.[8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (Unused chemical, contaminated items) D Designated & Labeled Solid Waste Container A->D B Liquid Waste (Solutions containing the chemical) E Designated & Labeled Liquid Waste Container B->E C Contaminated Labware (Glassware, pipette tips) C->D F Secure & Ventilated Waste Storage Area D->F E->F G Contact EHS or Licensed Waste Disposal Service F->G H Incineration (by approved facility) G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling N-Boc-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety, operational, and disposal information for N-Boc-4-piperidinemethanol (CAS No. 123855-51-6), a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield (minimum 8 inches) should be worn if there is a splash hazard.Protects against airborne particles and splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, inspected before each use. For prolonged or immersion contact, heavier-duty gloves are recommended.Prevents skin contact. While specific data for this compound is limited, nitrile and neoprene gloves offer good resistance to a range of chemicals.[2][3][4][5][6]
Body Protection A lab coat or a chemical-resistant suit should be worn. Clothing should be long-sleeved.Protects skin from accidental contact and contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Assemble and inspect all necessary PPE as detailed in the table above.

  • Prepare all required equipment and reagents to minimize handling time.

  • Have an emergency eye wash station and safety shower readily accessible.

2. Handling:

  • All handling of solid this compound should be conducted within a chemical fume hood to control exposure.

  • Use non-sparking tools to prevent ignition of any residual flammable vapors from solvents.

  • When weighing the compound, use a tared, sealed container to minimize dust release.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate decontaminating solution.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][9]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Chemical: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.

  • Contaminated Labware (e.g., glassware, spatulas): Rinse with a suitable solvent within a chemical fume hood. Collect the rinseate as hazardous waste. The cleaned labware can then be washed normally.

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods.

It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram outlines the key stages for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE WorkArea Prepare Well-Ventilated Work Area PPE->WorkArea Ensure Safety Weighing Weighing WorkArea->Weighing Proceed with Caution Transfer Transfer/Addition to Reaction Weighing->Transfer Decontamination Decontaminate Work Area & Glassware Transfer->Decontamination After Experiment WasteSegregation Segregate & Label Waste Decontamination->WasteSegregation Disposal Dispose via Licensed Contractor WasteSegregation->Disposal Final Step

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-piperidinemethanol
Reactant of Route 2
N-Boc-4-piperidinemethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。